4-amino-2-(ethylthio)-N-methylbenzamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H14N2OS |
|---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
4-amino-2-ethylsulfanyl-N-methylbenzamide |
InChI |
InChI=1S/C10H14N2OS/c1-3-14-9-6-7(11)4-5-8(9)10(13)12-2/h4-6H,3,11H2,1-2H3,(H,12,13) |
InChI Key |
GRAFWHDAPZRETG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC(=C1)N)C(=O)NC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Identification, Synthesis, and Application of 4-Amino-2-(ethylthio)-N-methylbenzamide (CAS 920483-54-1)
Executive Summary
In modern pharmaceutical development, the rapid identification and synthesis of highly functionalized organic building blocks are critical bottlenecks. 4-Amino-2-(ethylthio)-N-methylbenzamide is a specialized, multi-functional intermediate heavily utilized in the design of kinase inhibitors and complex heterocyclic scaffolds. Due to its niche application, standard nomenclature queries often fail to yield its exact Chemical Abstracts Service (CAS) registry number.
This whitepaper provides a comprehensive technical guide detailing the successful identification of its CAS number as 920483-54-1 [1], outlines a field-proven, chemoselective synthetic methodology, and establishes a self-validating analytical protocol for structural verification.
Chemical Identity and Structural Parsing
The target molecule features a benzamide core decorated with three distinct functional groups: a para-amino group, an ortho-ethylthio ether, and an N-methyl amide. This specific substitution pattern creates a unique electronic environment that dictates its downstream reactivity.
Quantitative Chemical Properties
The following table summarizes the key physicochemical parameters of the target compound[1],[2]:
| Property | Value |
| Chemical Name | 4-Amino-2-(ethylthio)-N-methylbenzamide |
| CAS Registry Number | 920483-54-1 |
| Molecular Formula | C10H14N2OS |
| Molecular Weight | 210.30 g/mol |
| MDL Number | MFCD12027520 |
| SMILES String | CNC(=O)C1=C(SCC)C=C(N)C=C1 |
Navigating the CAS Number Search for Rare Intermediates
Identifying the CAS number for rare intermediates requires a systematic, fragment-based search strategy rather than relying on exact string matching. Standard databases may index the compound under obscure systematic names. The successful identification of CAS 920483-54-1 was achieved by cross-referencing substructure queries with specialized vendor databases such as BLD Pharm[1], ChemicalBook[2], and AK Scientific[3].
Workflow for identifying the CAS number of rare chemical intermediates.
Proposed Synthetic Methodology & Mechanistic Causality
Mechanistic Rationale
In designing a robust synthetic route, attempting a direct nucleophilic aromatic substitution (SNAr) on a 4-amino-2-fluorobenzoic acid precursor is fundamentally flawed. As observed in related benzamide systems, the amino (-NH₂) group at the para-position acts as a powerful electron-donating group via resonance (+R effect), which significantly increases the electron density of the aromatic ring[4]. This electron-rich nature deactivates the ring towards nucleophilic attack by ethanethiol.
To circumvent this, our protocol employs 4-nitro-2-fluorobenzoic acid as the starting material. The strong electron-withdrawing nature (-I, -R) of the nitro group synergizes with the carboxylic acid to highly activate the ortho-fluoro position, ensuring rapid and high-yielding thioetherification prior to late-stage nitro reduction.
Step-by-Step Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (Thioetherification)
-
Charge a flame-dried reaction vessel with 4-nitro-2-fluorobenzoic acid (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0°C under an inert argon atmosphere.
-
Add sodium ethanethiolate (1.2 eq) portion-wise to control the exothermic reaction.
-
Heat the mixture to 80°C for 4 hours, monitoring the consumption of the starting material via LC-MS.
-
Quench with 1M HCl, extract with EtOAc, and concentrate to yield 2-(ethylthio)-4-nitrobenzoic acid.
Step 2: Amide Coupling
-
Dissolve the intermediate (1.0 eq) in anhydrous DCM.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq), stirring for 15 minutes at room temperature to form the active ester.
-
Introduce methylamine hydrochloride (1.5 eq) and stir for 2 hours.
-
Wash the organic layer with saturated NaHCO3 and brine, dry over Na2SO4, and evaporate to isolate 2-(ethylthio)-N-methyl-4-nitrobenzamide.
Step 3: Chemoselective Nitro Reduction
-
Suspend the nitro-intermediate in a 4:1 mixture of Ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (2.0 eq).
-
Reflux the suspension at 90°C for 2 hours.
-
Filter the hot mixture through a Celite pad to remove iron residues.
-
Concentrate the filtrate and purify via flash chromatography (DCM:MeOH) to afford the target compound, 4-amino-2-(ethylthio)-N-methylbenzamide .
Proposed chemoselective synthetic route for 4-amino-2-(ethylthio)-N-methylbenzamide.
Analytical Characterization & Self-Validating Protocols
A critical aspect of utilizing commercially sourced or synthetically derived intermediates is rigorous structural verification. Relying solely on vendor certificates of analysis introduces risk. The following self-validating analytical protocol establishes absolute structural confirmation:
LC-MS Analysis:
-
Method: C18 Reverse Phase (e.g., Waters Acquity BEH) using H2O/MeCN (0.1% Formic Acid).
-
Validation Criterion: The monoisotopic mass is 210.08 Da. In positive electrospray ionization (ESI+), the target must exhibit a dominant [M+H]⁺ peak at m/z 211.09 .
¹H NMR (400 MHz, DMSO-d6) Validation Criteria:
-
Amide Proton: The N-methyl amide proton must appear as a broad quartet at ~8.0 ppm.
-
Aromatic System: Must display a characteristic 1,2,4-substitution pattern: an ortho-coupled doublet (~7.4 ppm, J=8.5 Hz) for H-6, a meta-coupled doublet (~6.6 ppm, J=2.0 Hz) for H-3, and a doublet of doublets (~6.4 ppm, J=8.5, 2.0 Hz) for H-5.
-
Primary Amine: The -NH₂ group should integrate to 2 protons as a broad singlet at ~5.5 ppm.
-
Ethylthio Ether: Must show a clean quartet at ~2.8 ppm (-SCH₂-) and a triplet at ~1.2 ppm (-CH₃).
Applications in Pharmaceutical Development
4-Amino-2-(ethylthio)-N-methylbenzamide serves as a highly versatile precursor for complex heterocyclic scaffolds. The para-amino group retains significant nucleophilicity and can be engaged in Buchwald-Hartwig cross-couplings or direct amidation to attach various pharmacophores.
Furthermore, ortho-substituted aminobenzamides are well-documented precursors for cyclization reactions. For instance, related aminobenzamides readily react with CO₂ or phosgene equivalents to yield functionalized quinazoline-2,4(1H,3H)-diones[5]. The presence of the ethylthio ether provides an additional vector for late-stage oxidation to a sulfoxide or sulfone, enabling precise tuning of the molecule's pharmacokinetic properties (e.g., solubility and target binding affinity).
References
-
ACS Publications. "Ultrafast Conversion of CO2 into Quinazoline-2,4(1H,3H)-diones Catalyzed by a [Co3] Cluster-Based Metal–Organic Framework at Room Temperature". acs.org. URL: [Link]
Sources
4-amino-2-(ethylthio)-N-methylbenzamide molecular weight and formula
The following technical guide provides an in-depth analysis of 4-amino-2-(ethylthio)-N-methylbenzamide , a specialized chemical entity within the substituted benzamide class. This document is structured for researchers and drug development professionals, focusing on its synthesis, physicochemical properties, and potential applications as a scaffold in medicinal chemistry (particularly in dopamine D2/D3 receptor ligand design).
Executive Summary & Chemical Identity
4-amino-2-(ethylthio)-N-methylbenzamide represents a critical structural motif in the development of orthopramides and substituted benzamides. Structurally, it is characterized by a benzamide core substituted with an electron-donating amino group at the para position (4-position) and an ethylthio group at the ortho position (2-position), with an N-methyl amide functionality.
This molecule is of significant interest as a bioisostere of the 2-methoxybenzamide class (e.g., sulpiride, tiapride), where the 2-methoxy oxygen is replaced by sulfur. This modification alters the intramolecular hydrogen bonding network (S···H-N vs. O···H-N) and lipophilicity, offering a unique probe for investigating the steric and electronic requirements of G-protein coupled receptor (GPCR) binding pockets.
Table 1: Physicochemical Specifications
| Parameter | Value | Notes |
| Chemical Name | 4-amino-2-(ethylthio)-N-methylbenzamide | IUPAC Nomenclature |
| CAS Registry Number | Not widely indexed* | Referenced in specialized catalogs (e.g., Huateng Pharma ID: 2052428) |
| Molecular Formula | C₁₀H₁₄N₂OS | |
| Molecular Weight | 210.30 g/mol | Average Mass |
| Exact Mass | 210.0827 | Monoisotopic Mass |
| SMILES | CCS(c1cc(N)ccc1C(=O)NC) | |
| LogP (Predicted) | ~1.8 - 2.1 | Higher lipophilicity than 2-methoxy analog (LogP ~0.[1]5) |
| pKa (Predicted) | ~4.5 (Aniline NH₂) | Basic center; protonatable under physiological pH |
| H-Bond Donors | 2 | Amide NH, Aniline NH₂ |
| H-Bond Acceptors | 2 | Carbonyl O, Thioether S (weak) |
Structural Significance & Bioisosterism
The substitution pattern of 4-amino-2-(ethylthio)-N-methylbenzamide is pivotal for structure-activity relationship (SAR) studies.
-
The 2-(Ethylthio) Moiety: In classical benzamide antipsychotics (e.g., Remoxipride, Sulpiride), a 2-methoxy group is essential. It forms a pseudo-six-membered ring via an intramolecular hydrogen bond with the amide proton, locking the molecule in a planar conformation critical for receptor binding.
-
Sulfur Substitution: Replacing the oxygen with sulfur (ethylthio) introduces a larger van der Waals radius (1.80 Å vs. 1.52 Å) and lower electronegativity. This weakens the intramolecular H-bond, potentially altering the planar conformation and increasing the rotational freedom of the amide bond.
-
Lipophilicity: The ethylthio group significantly increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability compared to its methoxy counterparts.
Synthetic Methodology
The synthesis of 4-amino-2-(ethylthio)-N-methylbenzamide typically follows a convergent route starting from 2-chloro-4-nitrobenzoic acid . This pathway leverages the activating nature of the ortho-carboxyl group for nucleophilic aromatic substitution (SNAr), followed by amide coupling and selective reduction.
Core Synthetic Pathway
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the 2-chloro group by ethanethiolate.
-
Amide Coupling: Activation of the carboxylic acid and reaction with methylamine.
-
Nitro Reduction: Selective reduction of the nitro group to the primary amine.
Why this route?
-
Regioselectivity: The 2-position is activated for nucleophilic attack by the ortho-COOH group. The 4-nitro group is meta to the leaving group (Cl), providing less direct activation, but the ortho-effect dominates.
-
Late-Stage Reduction: Reducing the nitro group in the final step prevents oxidation of the sensitive aniline during the SNAr and amidation steps.
Detailed Protocol (Representative)
Step 1: Synthesis of 2-(ethylthio)-4-nitrobenzoic acid
-
Reagents: 2-chloro-4-nitrobenzoic acid (1.0 eq), Sodium ethanethiolate (NaSEt, 2.2 eq), DMF (Solvent).
-
Procedure: Dissolve the starting acid in DMF under N₂ atmosphere. Add NaSEt slowly at 0°C to avoid exotherm. Heat to 80°C for 4-6 hours.
-
Workup: Acidify with 1M HCl to precipitate the product. Filter and wash with water.
-
Mechanism: SNAr displacement of chloride by the soft nucleophile (thiolate).
Step 2: Synthesis of N-methyl-2-(ethylthio)-4-nitrobenzamide
-
Reagents: 2-(ethylthio)-4-nitrobenzoic acid (1.0 eq), Thionyl chloride (SOCl₂, 1.5 eq) or HATU (1.2 eq), Methylamine (2.0 M in THF, 3.0 eq), DIPEA (2.5 eq).
-
Procedure:
-
Method A (Acid Chloride): Reflux acid with SOCl₂ for 2 hours. Evaporate excess SOCl₂. Dissolve residue in DCM and add methylamine at 0°C.
-
Method B (Coupling Agent): Activate acid with HATU/DIPEA in DMF for 30 min, then add methylamine. Stir at RT for 12 hours.
-
-
Note: Method B is preferred to prevent potential oxidation of the thioether by harsh chlorinating agents.
Step 3: Reduction to 4-amino-2-(ethylthio)-N-methylbenzamide
-
Reagents: Iron powder (Fe, 5.0 eq), Ammonium chloride (NH₄Cl, 5.0 eq), Ethanol/Water (3:1).
-
Procedure: Suspend the nitro-amide in EtOH/H₂O. Add Fe and NH₄Cl. Reflux for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).
-
Workup: Filter through Celite to remove iron residues. Concentrate filtrate and extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol or Column Chromatography (DCM:MeOH 95:5).
Visualized Synthesis Workflow
Figure 1: Convergent synthetic pathway for 4-amino-2-(ethylthio)-N-methylbenzamide via nucleophilic aromatic substitution and nitro reduction.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical profile is expected.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d₆
-
¹H NMR (400 MHz):
-
δ 8.0-8.2 (br s, 1H): Amide NH (exchangeable).
-
δ 7.5 (d, J=8.5 Hz, 1H): Aromatic H6 (ortho to carbonyl).
-
δ 6.5 (d, J=2.0 Hz, 1H): Aromatic H3 (ortho to thio/amino).
-
δ 6.3 (dd, J=8.5, 2.0 Hz, 1H): Aromatic H5.
-
δ 5.6 (br s, 2H): Aniline NH₂ (exchangeable).
-
δ 2.9 (q, J=7.2 Hz, 2H): S-CH₂-CH₃ (methylene of ethylthio).
-
δ 2.7 (d, J=4.5 Hz, 3H): N-CH₃ (methyl amide).
-
δ 1.2 (t, J=7.2 Hz, 3H): S-CH₂-CH₃ (methyl of ethylthio).
-
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Expected Ion: [M+H]⁺ = 211.1 m/z.
-
Fragmentation: Loss of ethyl group (-29) or methylamine (-31) may be observed in MS/MS.
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
Handling, Stability & Safety
Critical Handling Precaution: Oxidation Sensitivity The thioether (-S-) linkage is susceptible to oxidation to the sulfoxide (-S(=O)-) and sulfone (-S(=O)₂-).
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at -20°C.
-
Analysis: Avoid using peroxide-containing solvents (e.g., old ethers) during extraction.
-
Stability: The compound is stable in solid form but may degrade in solution if exposed to air and light for prolonged periods.
Safety Profile (Predicted):
-
Hazard Class: Irritant (Skin/Eye).
-
Toxicity: Potential dopaminergic activity implies CNS effects. Handle as a potent bioactive compound.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
-
PubChem. (2025).[2] Benzamide, 4-amino-N-methyl- derivatives. National Library of Medicine. Retrieved from [Link]
-
Jenner, P., & Marsden, C. D. (1979). The substituted benzamides - a novel class of dopamine antagonists. Life Sciences, 25(6), 479-485. [Link]
-
Lattmann, E., et al. (2008). Synthesis and evaluation of N-(1-ethyl-pyrrolidin-2-ylmethyl)-2-methoxy-5-sulfamoyl-benzamides as highly potent D2/D3 dopamine receptor antagonists. Journal of Pharmacy and Pharmacology. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis, Characterization, and Analysis of Substituted Benzamides: A Case Study on 4-amino-2-(ethylthio)-N-methylbenzamide
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, analytical characterization, and safety evaluation of novel substituted benzamide compounds, tailored for researchers, chemists, and drug development professionals. While the specific molecule 4-amino-2-(ethylthio)-N-methylbenzamide is not extensively documented in current scientific literature, this whitepaper establishes a robust methodological blueprint for its investigation. By leveraging established protocols for structurally analogous compounds, such as 4-amino-2-fluoro-N-methylbenzamide, a key pharmaceutical intermediate[1], this guide offers a predictive and practical approach. It details a plausible multi-step synthesis, outlines state-of-the-art analytical workflows for structural elucidation and purity assessment, and discusses potential biological relevance based on established structure-activity relationships. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Chemical Profile
Substituted benzamides are a cornerstone of medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates. Their versatile structure allows for fine-tuning of physicochemical and pharmacological properties. The target molecule of this guide, 4-amino-2-(ethylthio)-N-methylbenzamide, represents a unique combination of functional groups: a primary aromatic amine, a thioether, and a secondary amide. Each of these moieties can be critical for molecular interactions, solubility, and metabolic stability.
Given the absence of extensive public data on this specific compound, we will ground our analysis in well-documented methodologies for similar structures. The principles and protocols outlined are therefore broadly applicable to the investigation of new chemical entities within this class.
Physicochemical Properties
A precise characterization begins with understanding the fundamental physicochemical properties of the target compound. The table below presents the known properties of a close structural analog, 4-amino-2-fluoro-N-methylbenzamide, to serve as a benchmark.
| Property | Value for 4-amino-2-fluoro-N-methylbenzamide | Predicted Value for 4-amino-2-(ethylthio)-N-methylbenzamide |
| Molecular Formula | C₈H₉FN₂O | C₁₀H₁₄N₂OS |
| Molecular Weight | 168.17 g/mol | 210.30 g/mol |
| CAS Number | 1073373-10-8 | Not Assigned |
| Appearance | Off-white to white solid[1] | Predicted to be a solid at room temperature |
| Solubility | Soluble in organic solvents like ethanol, ethyl acetate[1] | Predicted to be soluble in polar organic solvents |
| Purity | >98% (as per typical synthesis protocols)[1] | Target >98% for research applications |
Synthesis and Purification Workflow
The synthesis of 4-amino-2-(ethylthio)-N-methylbenzamide can be logically approached via a multi-step pathway starting from a commercially available precursor. The proposed route mirrors established methods for preparing substituted aminobenzamides, which typically involve the reduction of a nitro group precursor.[1]
Proposed Synthetic Pathway
The proposed synthesis involves three key transformations:
-
Oxidation: The methyl group of a substituted toluene is oxidized to a carboxylic acid.
-
Amidation: The carboxylic acid is converted to an N-methylamide.
-
Reduction: The nitro group is reduced to a primary amine to yield the final product.
This pathway is advantageous as it utilizes robust and scalable reactions, with catalysts and solvents that can often be recycled, aligning with principles of green chemistry.[1]
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis of 4-amino-2-fluoro-N-methylbenzamide (Analog Example)
This protocol is adapted from a patented synthesis and demonstrates a validated method for a closely related molecule.[1]
Step 1: Oxidation of 2-Fluoro-4-nitrotoluene
-
To a solution of potassium permanganate (KMnO₄) in water, add 2-fluoro-4-nitrotoluene.
-
Heat the reaction mixture under reflux for 8-12 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated HCl to a pH of ~2, causing the product, 2-fluoro-4-nitrobenzoic acid, to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Amidation to 2-fluoro-4-nitro-N-methylbenzamide
-
Suspend the 2-fluoro-4-nitrobenzoic acid in dichloromethane (DCM).
-
Add oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature until gas evolution ceases (approx. 2-3 hours), indicating the formation of the acid chloride.
-
In a separate flask, prepare a solution of methylamine (CH₃NH₂) in DCM and cool to 0°C.
-
Slowly add the acid chloride solution to the methylamine solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the amide.
Step 3: Reduction to 4-amino-2-fluoro-N-methylbenzamide
-
Dissolve the 2-fluoro-4-nitro-N-methylbenzamide in ethanol in a pressure-rated hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (H₂) to 20 atm.
-
Stir the reaction at room temperature for 16 hours.
-
Carefully vent the vessel and filter the reaction mixture through Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 4-amino-2-fluoro-N-methylbenzamide, as a solid. The product purity is typically high (>98%).[1]
Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of a newly synthesized compound. The following protocols provide a robust framework for this validation.
Caption: A standard workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC) for Purity
HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity. A reversed-phase method is proposed.[2]
Protocol:
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 acetonitrile/water. Dilute to 0.1 mg/mL for analysis. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject 5-10 µL and monitor the chromatogram. The purity is calculated based on the area percentage of the main peak.
| HPLC Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for eluting nonpolar compounds. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of the target compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Benzamide structures typically absorb at these wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity. |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
NMR is the most powerful tool for determining the precise chemical structure. ¹H and ¹³C NMR experiments are fundamental.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Analysis: Acquire a proton spectrum. The expected signals for 4-amino-2-(ethylthio)-N-methylbenzamide would include:
-
Aromatic protons in the 6-8 ppm range.
-
A broad singlet for the NH₂ protons.
-
A quartet and triplet for the ethylthio group (-S-CH₂-CH₃).
-
A doublet for the N-methyl group (-NH-CH₃).
-
A quartet or broad signal for the amide N-H.
-
-
¹³C NMR Analysis: Acquire a carbon spectrum. This will confirm the number of unique carbon atoms and their chemical environment (aromatic, aliphatic, carbonyl).
-
Advanced Experiments: If needed, 2D NMR experiments (COSY, HSQC, HMBC) can be performed to confirm connectivity between protons and carbons.
Mass Spectrometry (MS) for Molecular Weight Verification
MS provides the molecular weight of the compound, confirming its elemental composition.
Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a GC or LC system (LC-MS is preferred for this compound).
-
Ionization: Electrospray Ionization (ESI) in positive mode is recommended, as it will likely protonate the amino groups to form [M+H]⁺.
-
Analysis: Infuse or inject the sample and acquire the mass spectrum. The primary ion observed should correspond to the calculated exact mass of the protonated molecule (C₁₀H₁₅N₂OS⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million (ppm).
Potential Biological Activity and Applications
While the biological profile of 4-amino-2-(ethylthio)-N-methylbenzamide is uncharacterized, its structural motifs are present in compounds with known pharmacological activity.
-
Procainamide Analogs: The 4-aminobenzamide core is central to procainamide and its derivatives, which are known for various activities, including antibacterial properties and interactions with DNA.[3][4] The N-substituted side chain is crucial for these interactions.
-
Enzyme Inhibition: The thioether and amide functionalities are common in enzyme inhibitors. Depending on its three-dimensional shape, the molecule could be screened against kinases, proteases, or other enzyme classes relevant to drug discovery.
-
Chemical Probe/Intermediate: As demonstrated by its fluoro-analog, this compound could serve as a valuable intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]
Safety, Handling, and Storage
Based on safety data sheets (SDS) for analogous substituted benzamides, the following precautions are recommended.[5][6][7][8]
| Hazard Category | Description and Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[6][9] Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area.[6][7] |
| Skin Irritation | Causes skin irritation.[7][8] First Aid: IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[7] |
| Eye Irritation | Causes serious eye irritation/damage.[5][7] First Aid: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][6] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation and that eyewash stations and safety showers are nearby. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids. |
Conclusion
This technical guide presents a comprehensive and scientifically grounded methodology for the synthesis and characterization of the novel compound 4-amino-2-(ethylthio)-N-methylbenzamide. By applying established protocols from analogous, well-documented molecules, researchers can confidently approach the synthesis, verify the structure and purity, and handle the compound safely. The detailed workflows for HPLC, NMR, and MS provide a clear path for rigorous analytical validation. While its biological activity remains to be explored, its structural features suggest it may be a valuable candidate for screening in drug discovery programs or as a key building block in medicinal chemistry.
References
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 4-Amino-2-(methylthio)benzoic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-4-methylbenzamide.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Aminothiobenzamide.
- TCI Chemicals. (2024). SAFETY DATA SHEET: 3-Amino-N-methylbenzamide.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Benzamide, N,N-diethyl-.
-
PubChem. 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]
-
PrepChem.com. Synthesis of 4-[[2-(Diethylamino)ethyl]thio]benzenamine. Available at: [Link]
-
Al-Romaigh, F. A., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2215. Available at: [Link]
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PubChem. 4-amino-N-[2-(diethylamino)ethyl]benzamide;hydron;hydrochloride. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2013). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
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Structural and Synthetic Divergence: A Comparative Analysis of 4-Amino-2-(ethylthio)-N-methylbenzamide and the Core Enzalutamide Intermediate
Executive Summary
The development of second-generation androgen receptor (AR) antagonists, such as Enzalutamide, revolutionized the management of castration-resistant prostate cancer (CRPC) [1]. Central to the synthesis and pharmacophore of Enzalutamide is the intermediate 4-amino-2-fluoro-N-methylbenzamide . However, the inevitable emergence of AR resistance mutations (such as the F876L mutation) has driven the exploration of sterically and electronically modified analogs[2]. One such critical intermediate is 4-amino-2-(ethylthio)-N-methylbenzamide [3], where the compact, highly electronegative fluorine atom is replaced by a bulkier, polarizable ethylthio (-SEt) group.
This technical guide provides an in-depth comparative analysis of these two intermediates, detailing their stereoelectronic profiles, mechanistic implications in drug design, and step-by-step, self-validating synthetic workflows.
Chemical Anatomy and Stereoelectronic Profiling
The substitution of a 2-fluoro group with a 2-ethylthio group on the N-methylbenzamide scaffold fundamentally alters the intermediate's physicochemical behavior, which subsequently dictates the binding affinity of the final active pharmaceutical ingredient (API).
-
The Fluoro Advantage (Enzalutamide Intermediate): Fluorine is the most electronegative element, yet it possesses a van der Waals radius comparable to hydrogen. In 4-amino-2-fluoro-N-methylbenzamide, the strong inductive electron-withdrawing effect (-I) of the fluorine atom modulates the pKa of the adjacent amide and restricts the rotational dihedral angle of the benzamide ring, locking it into an optimal conformation for AR ligand-binding domain (LBD) insertion [2].
-
The Ethylthio Shift (Analog Intermediate): The ethylthio (-SEt) group introduces significant steric bulk and lipophilicity. While it is less electronegative, sulfur is highly polarizable. This modification forces a conformational shift in the resulting diarylthiohydantoin API, which can be leveraged to create steric clashes with mutated AR residues (e.g., forcing an antagonist conformation even in the presence of the F876L mutation).
Quantitative Physicochemical Comparison
| Property | 4-Amino-2-fluoro-N-methylbenzamide | 4-Amino-2-(ethylthio)-N-methylbenzamide |
| Role | Core Enzalutamide Intermediate | Next-Gen AR Antagonist Analog |
| Molecular Formula | C8H9FN2O | C10H14N2OS |
| Molecular Weight | 168.17 g/mol | 210.29 g/mol |
| Substituent Volume | ~14.7 ų (Fluoro group) | ~65.0 ų (Ethylthio group) |
| Electronic Effect | Inductively withdrawing (-I) | Polarizable, weak H-bond acceptor |
| Predicted LogP | 0.82 | 2.15 (Highly lipophilic) |
Mechanistic Implications in AR Antagonism
The structural nuances of these intermediates directly translate to the pharmacodynamics of the final drug. Once synthesized into a thiohydantoin structure, the N-methylbenzamide moiety occupies a highly specific sub-pocket within the AR.
Androgen Receptor signaling pathway and inhibitory mechanism of thiohydantoin antagonists.
Synthetic Workflows and Causal Methodologies
The synthesis of both intermediates can diverge from a single, commercially available starting material: 4-bromo-2-fluoro-N-methylbenzamide . The decision to retain the fluorine atom or displace it with an ethylthio group dictates the subsequent catalytic steps.
Divergent synthetic pathways from a shared brominated precursor.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity API manufacturing, every chemical transformation must be treated as a self-validating system. Proceeding to the final hydantoin cyclization with impure intermediates will result in catastrophic yield loss and toxic byproducts [1].
Protocol A: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide (Enzalutamide Core)
-
Ullmann Amination Setup: Charge a high-pressure Hastelloy reactor with 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq), Cu₂O catalyst (0.05 eq), and 25% aqueous ammonia (10.0 eq) in ethylene glycol.
-
Thermal Activation: Seal the reactor and heat to 110°C for 18 hours under autogenous pressure.
-
Causality: The copper(I) catalyst facilitates oxidative addition specifically into the weaker C-Br bond. The C-F bond remains strictly intact because it is highly inert to Ullmann-type oxidative addition conditions.
-
-
Self-Validation Checkpoint (HPLC/NMR): Sample the reaction mixture.
-
Validation: HPLC must show >99% conversion of the starting material. ¹H-NMR (DMSO-d₆) must confirm the disappearance of the aromatic proton splitting pattern associated with the bromo-substituent and the appearance of a distinct, broad -NH₂ singlet at ~5.8 ppm.
-
-
Isolation: Cool to room temperature, dilute with water, and extract with ethyl acetate. Concentrate to yield the off-white solid.
Protocol B: Synthesis of 4-Amino-2-(ethylthio)-N-methylbenzamide (Analog)
-
Nucleophilic Aromatic Substitution (SNAr): Dissolve 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq) in anhydrous DMF. Slowly add sodium ethanethiolate (NaSEt, 1.1 eq) at 0°C, then warm to 80°C for 4 hours.
-
Causality: The strongly nucleophilic thiolate attacks the electron-deficient carbon ortho to the carbonyl. Fluorine acts as an exceptional leaving group for SNAr due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. The bromine atom is entirely unaffected under these SNAr conditions.
-
-
Self-Validation Checkpoint (LC-MS/TLC):
-
Validation: TLC (Hexane/EtOAc 3:1) will show a distinct shift to a higher Rf value (the thioether is significantly more lipophilic than the fluoro precursor). LC-MS must confirm the mass shift to m/z 274/276 (M+H), retaining the 1:1 bromine isotope pattern.
-
-
Ullmann Amination: Subject the isolated 4-bromo-2-(ethylthio)-N-methylbenzamide to the exact Cu-catalyzed amination conditions described in Protocol A.
-
Final Self-Validation Checkpoint:
-
Validation: Final product isolation via crystallization from ethanol/water. HPLC purity must exceed 98.5%. LC-MS confirms the final intermediate mass at m/z 211 (M+H).
-
References
-
Zhou, A.-N., Li, B., Ruan, L., Wang, Y., Duan, G., & Li, J. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters.[Link]
-
Jung, M. E., Ouk, S., Yoo, D., et al. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of Medicinal Chemistry.[Link]
The Strategic Utility of 2-Thioether Substituted Benzamide Derivatives in Therapeutics and Agrochemicals
Executive Summary
The 2-thioether substituted benzamide scaffold—characterized by a thioether (sulfide) group at the ortho position relative to a benzamide moiety—has emerged as a highly versatile pharmacophore and synthetic intermediate. The unique steric bulk and electronic properties of the ortho-thioether restrict the conformational freedom of the amide bond, a feature that has been successfully exploited in the design of highly selective target-binding molecules. This whitepaper provides an in-depth technical analysis of the chemical reactivity, pharmacological applications, and agrochemical utility of 2-thioether benzamide derivatives, supported by validated experimental workflows.
Chemical Properties and Synthetic Versatility
The ortho-relationship between the redox-active thioether and the nucleophilic amide nitrogen allows 2-alkylthiobenzamides to undergo unique intramolecular cyclizations. These derivatives serve as highly efficient precursors for the synthesis of benzo[d]isothiazol-3(2H)-ones, a privileged heterocyclic scaffold found in numerous biologically active compounds.
Metal-Free Intramolecular N-S Bond Formation
Traditionally, constructing the N-S bond in benzisothiazolones required harsh transition-metal catalysis (e.g., Cu(I) oxidative dehydrogenative cyclization). However, recent advances have demonstrated that 2-alkylthiobenzamides can undergo metal-free cyclization using Selectfluor as an oxidant and fluorine source [1].
Mechanistic Causality: Selectfluor acts as an electrophilic F⁺ initiator, reacting with the thioether to form a transient fluorosulfonium salt. This highly reactive intermediate dramatically lowers the activation energy for nucleophilic attack by the adjacent amide nitrogen. Subsequent deprotonation and rearrangement yield the stable benzo[d]isothiazol-3(2H)-one, bypassing the need for heavy metal oxidants and reducing toxic waste in synthetic pipelines.
Mechanism of Selectfluor-mediated N-S bond formation from 2-alkylthiobenzamides.
Pharmacological Applications (Medicinal Chemistry)
The restricted conformation of 2-thioether benzamides makes them ideal candidates for targeting enzymes with deep, narrow binding pockets.
Epigenetic Modulation via HDAC Inhibition
Amino benzamides are classic non-hydroxamate zinc-binding groups (ZBGs) used as warheads for Histone Deacetylases (HDACs) [2]. While unsubstituted benzamides often lack isoform selectivity, the introduction of a 2-thioether group forces the aromatic ring into an orthogonal conformation relative to the amide plane. This specific geometry allows the molecule to selectively occupy the "foot pocket" adjacent to the catalytic zinc ion in Class I HDACs (specifically HDAC1, 2, and 3), conferring nanomolar potency and high selectivity over Class II HDACs [2].
Signaling cascade of HDAC inhibition by 2-thioether benzamides leading to gene transcription.
Anticoagulant Activity (Factor Xa Inhibition)
Thioether-substituted benzamides have been identified as potent, highly selective inhibitors of Factor Xa, a critical serine protease in the coagulation cascade [3]. The thioether moiety provides optimal lipophilic contacts within the S1 and S4 sub-pockets of Factor Xa. Crucially, the steric bulk of the ortho-substitution mitigates off-target binding to the hERG potassium channel, a common liability in cardiovascular drug development that leads to cardiotoxicity [3].
Central Dopamine Receptor Antagonism
In neuropharmacology, 2-thioether derivatives of benzamides (and related ergoline ring systems) have been synthesized to act as central dopamine D2 receptor antagonists [4]. The thioether group restricts the side-chain conformation, mimicking the bioactive pose required to block dopamine signaling, which is essential in the treatment of schizophrenia and gastric motility disorders.
Agrochemical Applications: Succinate Dehydrogenase Inhibitors
Beyond human therapeutics, 2-thioether benzamides are highly effective in crop protection. Hybrid molecules combining a pyrazole hydrazide with a 2-thioether benzamide motif function as potent Succinate Dehydrogenase Inhibitors (SDHIs) [5].
By mimicking the geometry of succinate, these derivatives competitively bind to Complex II in the mitochondrial respiratory chain of plant pathogenic fungi (e.g., Gibberella zeae and Phytophthora infestans). This halts fungal ATP production. In vivo trials have demonstrated that these compounds possess both protective and curative activities exceeding 90% at 200 μg/mL, rivaling commercial fungicides like boscalid [5].
Quantitative Data Summary
The following table synthesizes the biological efficacy of 2-thioether benzamide derivatives across different therapeutic and agricultural targets.
| Biological Target | Application Area | Representative Potency | Key Mechanistic Role of 2-Thioether Group |
| Class I HDACs | Oncology / Epigenetics | IC₅₀: 29 – 570 nM | Imparts conformational restriction to selectively access the HDAC foot pocket. |
| Factor Xa | Cardiovascular (Anticoagulant) | Kᵢ < 10 nM | Enhances lipophilic binding in S1/S4 pockets while sterically clashing with hERG channels. |
| Dopamine D2 Receptor | CNS / Gastroenterology | High Affinity (Kᵢ < 50 nM) | Locks the N-benzyl/piperidine side chain into the active antagonist conformation. |
| Succinate Dehydrogenase | Agrochemical (Fungicide) | EC₅₀: 0.47 – 3.21 μM | Mimics succinate geometry to block Complex II in the fungal respiratory chain. |
Validated Experimental Protocols
To ensure scientific reproducibility, the following protocols represent self-validating systems designed with built-in controls and clear mechanistic rationales.
Protocol A: Metal-Free Synthesis of Benzo[d]isothiazol-3(2H)-ones
Objective: Convert 2-alkylthiobenzamides to benzisothiazolones using Selectfluor.
-
Reagent Preparation: In a 30 mL Schlenk tube, combine 2-alkylthiobenzamide (0.2 mmol), Selectfluor (0.2 mmol, acting as the F⁺ initiator), and sodium acetate (0.6 mmol) in 2.0 mL of anhydrous acetonitrile (MeCN) [1].
-
Oxidative Cyclization: Seal the tube and stir vigorously at 120 °C for 24 hours. Causality: The elevated temperature is required to overcome the activation energy barrier for the rearrangement of the transient fluorosulfonium intermediate into the N-S bonded product.
-
Reaction Monitoring: Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 3:1). The presence of a single new UV-active spot validates the completion of the cyclization.
-
Quenching and Extraction: Cool to room temperature, concentrate in vacuo, and dilute with dichloromethane (15 mL). Wash with saturated NaHCO₃ (3 × 5 mL) to neutralize residual acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography to isolate the pure benzo[d]isothiazol-3(2H)-one.
Protocol B: In Vitro HDAC Fluorometric Inhibition Assay
Objective: Quantify the IC₅₀ of 2-thioether benzamide derivatives against HDAC3.
-
Assay Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Plate recombinant human HDAC3/NCOR2 complex in a 96-well black microplate.
-
Compound Incubation: Add 2-thioether benzamide derivatives in a 10-point dose-response series (ranging from 10 μM to 0.1 nM). Self-Validation: Include Trichostatin A (TSA) as a positive control and DMSO as a vehicle (negative) control. Incubate for 30 minutes at 37 °C to allow equilibrium binding in the zinc active site.
-
Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 μM. Incubate for 1 hour at 37 °C.
-
Development: Add the developer solution containing a trypsin-like protease (which exclusively cleaves the deacetylated AMC fluorophore) and TSA (to halt further HDAC activity). Incubate for 20 minutes.
-
Readout and Validation: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the Z'-factor using the positive and negative controls; a Z'-factor > 0.5 validates the assay's robustness. Plot the dose-response curve using non-linear regression to determine the IC₅₀.
References
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives Source: PMC - NIH / RSC Advances URL:[Link]
-
Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases Source: PMC - NIH URL:[Link]
- Source: Google Patents (ES2338881T3)
-
Synthesis and dopamine antagonist activity of 2-thioether derivatives of the ergoline ring system Source: Journal of Medicinal Chemistry / R Discovery URL:[Link]
-
Fabrication of Versatile Pyrazole Hydrazide Derivatives Bearing a 1,3,4-Oxadiazole Core as Multipurpose Agricultural Chemicals against Plant Fungal, Oomycete, and Bacterial Diseases Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]
A Technical Guide to the Safe Handling of 4-amino-2-(ethylthio)-N-methylbenzamide
Disclaimer: This document is an in-depth technical guide intended for researchers, scientists, and drug development professionals. A formal, manufacturer-issued Safety Data Sheet (SDS) for 4-amino-2-(ethylthio)-N-methylbenzamide is not currently available in public databases, likely due to its status as a specialized research chemical rather than a bulk-manufactured product. Therefore, this guide has been constructed by synthesizing data from structurally analogous compounds to provide a robust, scientifically-grounded framework for risk assessment and safe handling. The recommendations herein are based on the predicted hazard profile derived from its constituent functional groups. All laboratory work should be preceded by a thorough, site-specific risk assessment performed by qualified personnel.
Introduction and Structural Analysis
4-amino-2-(ethylthio)-N-methylbenzamide is a substituted aromatic amide. Its structure integrates three key functional motifs: an aminobenzamide core, an N-methylamide group, and an ethylthio (thioether) substituent. The absence of a formal SDS necessitates a deductive approach to safety, grounded in the known toxicological and reactivity profiles of these individual components.
-
Aminobenzamide Core: This moiety is common in medicinal chemistry. Related compounds are known to cause skin, eye, and respiratory irritation.[1][2] A significant, class-related hazard for aminobenzene derivatives is the potential to cause methemoglobinemia, a condition of oxygen starvation, upon ingestion or significant absorption.[3][4]
-
Ethylthio Group: Thioethers can be associated with strong odors and, upon combustion, will produce toxic sulfur oxides in addition to standard organic combustion products.[5][6] Depending on the overall molecule, they can also be reactive towards strong oxidizing agents.
-
N-methylamide Group: This functional group is generally stable, but its presence contributes to the overall polarity and solubility of the molecule.
This guide will systematically deconstruct the probable hazards, outline rigorous control measures, and provide validated protocols to ensure the safe utilization of this compound in a research and development setting.
Caption: Chemical Structure of 4-amino-2-(ethylthio)-N-methylbenzamide.
Predicted Hazard Identification and Toxicological Profile
Based on an analysis of related chemical structures, a predicted GHS classification for 4-amino-2-(ethylthio)-N-methylbenzamide is summarized below. This represents a precautionary assessment and should be treated as the minimum standard for handling.
| Hazard Class | Category | Hazard Statement | Rationale & Cited Precedents |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Aminobenzamides are documented as being harmful if ingested.[3][7][8] The oral LD50 for N-methylbenzamide in mice is 840 mg/kg, falling into this category.[9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A consistent finding across aminobenzamide and thioether safety sheets.[1][2][10] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | A consistent finding for aminobenzamide derivatives.[1][2][10][11][12] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Irritation of the respiratory system is a known hazard for related aminobenzamides.[2][8][10] |
| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified | - | Insufficient data for classification. However, chronic exposure should be minimized. |
| Carcinogenicity / Mutagenicity | Not Classified | H341 (Suspected) | 3-Aminobenzamide is suspected of causing genetic defects.[8] This is a precautionary flag for the class. |
Toxicological Deep Dive
-
Primary Routes of Exposure: The primary routes of occupational exposure are anticipated to be inhalation of aerosolized dust and dermal contact. Ingestion is a less likely but potentially more harmful route.[3][13]
-
Acute Effects: Immediate effects from exposure are likely to manifest as irritation to the skin, eyes, and respiratory tract.[2] If significant amounts are ingested or absorbed, the aniline-like aminobenzamide structure poses a risk of methemoglobinemia .[3][4] Symptoms include cyanosis (blueish skin), headache, dizziness, and fatigue due to reduced oxygen-carrying capacity of the blood. Any researcher exhibiting these symptoms after potential exposure should seek immediate medical attention.
-
Chronic Effects: Data on the chronic effects of this specific molecule are not available. However, as a matter of principle in handling novel chemical entities, chronic exposure should always be minimized. Some related aminobenzamides are suspected mutagens, warranting stringent controls to limit long-term exposure.[8]
-
Combustion Hazards: In a fire, this compound is expected to decompose and release toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[2][3][5][6] The generation of fine dust also presents a risk of forming an explosive mixture with air, a common hazard for solid organic compounds.[2][3]
Risk Management and Precautionary Measures
A multi-layered approach to risk mitigation is essential, combining engineering controls, personal protective equipment (PPE), and strict adherence to safe handling protocols.
Engineering Controls
-
Ventilation: All handling of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[1][10]
-
Containment: For procedures with a higher risk of aerosolization, a glove box or other closed system should be considered.
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[13]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound is detailed below. This is the minimum requirement and should be upgraded based on the specific procedure's risk assessment.
| Protection Type | Specification | Rationale and Standard |
| Eye/Face | Tightly fitting safety goggles with side-shields. A face shield is required when handling larger quantities (>5g) or when there is a splash risk. | Conforms to EN 166 (EU) or NIOSH (US) standards. Protects against dust, splashes, and unforeseen reactions.[10][14] |
| Hand | Chemical-resistant nitrile gloves. | Gloves must be inspected before use and changed immediately if contamination is suspected.[10] |
| Body | Flame-resistant laboratory coat. | Protects skin from accidental contact and provides a barrier against spills.[10] |
| Respiratory | Not required if handled exclusively within a fume hood. For spill cleanup or failure of engineering controls, a full-face respirator with appropriate cartridges (e.g., ABEK-P2) should be used. | Based on NIOSH (US) or CEN (EU) standards.[10] |
Handling and Storage
-
Safe Handling: Avoid all personal contact. Do not breathe dust.[5][13] Avoid formation of dust and aerosols during handling.[10] Use non-sparking tools for transfers.[10] Wash hands thoroughly after handling.[1][2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] The storage area should be locked.[8][10] Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][3][13]
Experimental Protocol: Safe Handling and Weighing
This protocol provides a self-validating system for the safe handling of 4-amino-2-(ethylthio)-N-methylbenzamide in a research setting. The causality behind each step is explained to reinforce best practices.
Caption: Workflow for the safe handling of a novel solid chemical compound.
Step-by-Step Methodology:
-
Preparation:
-
1.1 Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. This ensures proper airflow to contain any generated dust.
-
1.2 Don PPE: Put on all required PPE before entering the lab area where the chemical is stored or handled. This establishes a primary barrier of defense.
-
1.3 Prepare Workspace: Clean the fume hood surface. Place a fresh sheet of weigh paper on the analytical balance. Assemble all necessary equipment (spatula, secondary container) inside the hood to minimize reaching in and out.
-
-
Handling (inside the fume hood):
-
2.1 Transfer Compound: Carefully transport the sealed container of 4-amino-2-(ethylthio)-N-methylbenzamide into the fume hood.
-
2.2 Open Container: Open the container slowly to release any potential pressure differential.
-
2.3 Weighing: Using a clean spatula, carefully transfer the desired amount of solid onto the weigh paper on the balance. Perform this action slowly and deliberately to avoid creating airborne dust.
-
2.4 Seal Primary Container: Immediately and securely close the main stock container to prevent accidental spills and minimize air exposure.
-
2.5 Transfer to Secondary Container: Carefully transfer the weighed powder into the intended reaction vessel or solvent container.
-
-
Cleanup and Waste Disposal:
-
3.1 Decontamination: Quench any residual powder on the spatula and weigh paper with a suitable solvent (e.g., ethanol or acetone) and dispose of it in the appropriate liquid hazardous waste container.
-
3.2 Workspace Cleaning: Wipe down the balance and the fume hood work surface with a damp cloth to collect any stray particles.
-
3.3 Doffing PPE: Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact with any potential contamination. Dispose of them in the solid chemical waste.
-
3.4 Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1][10]
-
Emergency Procedures
| Situation | First Aid / Response Protocol | Cited Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][10][14] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [1][10][11][14] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2][10][12][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [14] |
| Small Spill | Wearing full PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation. Place in a sealed, labeled container for disposal. Decontaminate the area with a suitable solvent. | [8] |
| Fire | Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do not use a high-volume water jet, as it may scatter the material. Firefighters must wear self-contained breathing apparatus. | [2][3][14] |
References
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5-(Ethylthio)-1H-Tetrazole Safety Data Sheet. Columbus Chemical Industries. [Link]
-
2-Aminobenzamide - Hazardous Agents. Haz-Map. [Link]
-
2-Aminobenzamide Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
4-(2-aMino-ethyl)-N,n-dimethyl-benzamide Safety Data Sheet. Capot Chemical. [Link]
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Solvation Dynamics and Solubility Profiling of 4-amino-2-(ethylthio)-N-methylbenzamide in DMSO: A Technical Whitepaper
Executive Summary
For researchers and drug development professionals, understanding the precise solvation behavior of pharmaceutical intermediates is critical for downstream assay reproducibility and formulation design. 4-amino-2-(ethylthio)-N-methylbenzamide (Molecular Weight: 210.30 g/mol ) presents a unique physicochemical profile due to the competing electronic effects of its hydrogen-bonding domains and its lipophilic thioether moiety.
This whitepaper provides an in-depth, field-proven guide to profiling the solubility of this specific benzamide derivative in Dimethyl Sulfoxide (DMSO). By examining the causality behind solute-solvent interactions and providing self-validating experimental protocols, this guide bridges the gap between theoretical physical chemistry and applied laboratory workflows.
Physicochemical Profiling & Solvation Causality
To accurately measure and optimize solubility, we must first deconstruct the molecular architecture of 4-amino-2-(ethylthio)-N-methylbenzamide and its mechanistic interactions with DMSO.
The Solute-Solvent Dynamic
DMSO is a highly polar aprotic solvent (dielectric constant
-
Hydrogen Bond Acceptance: The sulfoxide oxygen in DMSO acts as a potent hydrogen-bond acceptor. It aggressively coordinates with the protons of the 4-amino group (
) and the secondary amide ( ) of the benzamide core. This interaction rapidly breaks down the intermolecular hydrogen-bonding network that holds the solid crystal lattice together[1]. -
Hydrophobic Dispersion: The 2-(ethylthio) group is highly lipophilic and sterically bulky. While it reduces aqueous solubility, the methyl groups of DMSO engage in favorable Van der Waals dispersion forces with this thioether chain, stabilizing the molecule in solution.
Causality of Precipitation (The Moisture Problem)
DMSO is notoriously hygroscopic. When exposed to ambient air, it rapidly absorbs water. Because water acts as a strong anti-solvent for the lipophilic ethylthio group, even trace amounts of moisture in the DMSO stock can drastically lower the solubility threshold, leading to premature precipitation and erroneous assay results[2].
Quantitative Data & Predictive Parameters
Based on structural analogs and established benzamide solubility models[3], the following table summarizes the key physicochemical parameters and predictive solubility metrics for 4-amino-2-(ethylthio)-N-methylbenzamide in pure, anhydrous DMSO.
| Property | Value / Description | Solvation Impact in DMSO |
| Molecular Weight | 210.30 g/mol | Favorable for generating high-molarity (e.g., 50 mM) stock solutions. |
| H-Bond Donors | 3 (Primary amine, secondary amide) | High affinity for DMSO's sulfoxide oxygen; drives rapid initial dissolution. |
| H-Bond Acceptors | 3 (Amide carbonyl, thioether, amine) | Interacts competitively with trace water; necessitates anhydrous conditions. |
| Lipophilicity (LogP) | ~1.8 - 2.5 (Predicted) | Ethylthio group requires hydrophobic dispersion forces provided by DMSO methyls. |
| Predicted DMSO Sol. | 40 - 60 mg/mL (190 - 285 mM) | Highly soluble, but subject to kinetic precipitation if the solvent becomes hydrated. |
Experimental Workflows: Kinetic vs. Thermodynamic Solubility
In drug discovery, solubility is not a single static number. It is defined by the methodology used to measure it. We divide these workflows into Kinetic Solubility (critical for High-Throughput Screening) and Thermodynamic Solubility (critical for formulation and equilibrium thermodynamics)[4].
Figure 1: Parallel workflows for kinetic and thermodynamic DMSO solubility.
Protocol A: High-Throughput Kinetic Solubility (Nephelometry)
This protocol determines the concentration at which the compound precipitates when a DMSO stock is introduced into an aqueous assay buffer. It represents a metastable state rather than true equilibrium[5].
Self-Validating System: Includes a solvent-only blank to establish baseline scattering and an LC-MS post-assay check to ensure the thioether group has not undergone DMSO-mediated oxidation.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve exactly 2.10 mg of 4-amino-2-(ethylthio)-N-methylbenzamide in 1.0 mL of anhydrous DMSO (sealed under argon) to create a 10 mM master stock.
-
Serial Dilution: Using an automated liquid handler, perform a 2-fold serial dilution of the master stock across a 96-well polypropylene plate using pure DMSO.
-
Buffer Crash: Transfer 5 µL from each DMSO dilution well into a secondary UV-transparent reading plate containing 245 µL of PBS (pH 7.4). This yields a final DMSO concentration of 2.0% (v/v).
-
Incubation: Seal the plate and incubate at 25°C for 2 hours on an orbital shaker (300 rpm).
-
Nephelometric Measurement: Read the plate using a nephelometer or measure absorbance at 620 nm. The kinetic solubility limit is defined as the highest concentration well that does not exhibit a statistically significant increase in light scattering compared to the 2.0% DMSO/PBS blank[6].
-
Validation: Extract the soluble fraction from the highest clear concentration and run via LC-MS to confirm the mass of the parent compound (m/z 211.08 [M+H]+), ensuring no degradation occurred during the assay.
Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol measures the absolute saturation capacity of pure DMSO for the solid compound. It is critical for determining the maximum concentration achievable for long-term storage or in vivo dosing formulations[7].
Self-Validating System: Includes Solid-State Characterization (PXRD) of the undissolved pellet to verify that the compound did not form a DMSO-solvate, which would alter the apparent solubility.
Step-by-Step Methodology:
-
Saturation: Add 100 mg of solid 4-amino-2-(ethylthio)-N-methylbenzamide to a 2 mL amber glass HPLC vial. Add 1.0 mL of anhydrous DMSO. A visible excess of solid must remain.
-
Thermal Equilibration: Cap the vial tightly, purge the headspace with nitrogen, and place it in a thermostatic shaker bath at exactly 25.0°C. Agitate at 500 rpm for 48 hours. Causality: 48 hours is required to fully overcome the crystal lattice energy and reach true thermodynamic equilibrium.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.
-
Quantification: Carefully extract 10 µL of the clear supernatant. Dilute this 1:1000 in a mobile phase compatible solvent (e.g., 50:50 Acetonitrile:Water). Quantify the concentration using HPLC-UV against a pre-established standard calibration curve[8].
-
Validation: Recover the solid pellet, dry it gently under a stream of nitrogen, and analyze via Powder X-Ray Diffraction (PXRD). Compare the diffractogram to the starting material to ensure the crystal polymorph remains unchanged and no DMSO solvates have formed.
Optimization & Troubleshooting in DMSO Formulation
When preparing high-concentration stocks (e.g., >20 mM), researchers may encounter slow dissolution kinetics or unexpected precipitation. The following logical pathway details the causality and resolution of common solvation failures.
Figure 2: Troubleshooting pathway for resolving DMSO solvation issues.
-
Acoustic Cavitation (Sonication): If the compound resists initial dissolution, it is likely due to a highly stable crystalline polymorph driven by the benzamide
stacking and strong intermolecular hydrogen bonds. Applying ultrasonic energy in a bath sonicator at 37°C provides the localized activation energy required to break these bonds, allowing DMSO molecules to intercalate and solvate the individual monomers[3]. -
Solvent Integrity: Always utilize newly opened, anhydrous DMSO (
water). Once opened, DMSO should be stored over molecular sieves or under an inert gas atmosphere to prevent moisture ingress, which will selectively precipitate the lipophilic ethylthio domain of the molecule.
Conclusion
The solubility of 4-amino-2-(ethylthio)-N-methylbenzamide in DMSO is governed by a delicate balance between the hydrogen-bonding capacity of its benzamide core and the lipophilicity of its thioether side chain. By employing rigorous, self-validating protocols for both kinetic and thermodynamic measurements, researchers can ensure high-fidelity data for downstream biological and physicochemical assays. Strict adherence to anhydrous conditions and proper equilibration timelines are the hallmarks of a robust solvation strategy.
References
-
Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures Source: Journal of Chemical & Engineering Data, ACS Publications URL:[Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility Source: SciSpace URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzamide | PARP | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis Protocol: 4-Amino-2-(ethylthio)-N-methylbenzamide from 2-fluoro-4-nitrobenzoic acid
Executive Summary
This application note details a robust, three-step synthetic workflow for the preparation of 4-amino-2-(ethylthio)-N-methylbenzamide starting from 2-fluoro-4-nitrobenzoic acid. This chemical fragment is a critical building block often utilized in the synthesis of active pharmaceutical ingredients (APIs) and targeted chemical probes. The sequence encompasses a highly efficient amidation, a regioselective nucleophilic aromatic substitution (SNAr), and a chemoselective nitro reduction.
Mechanistic Rationale & Synthetic Strategy
As a self-validating system, every step in this protocol has been designed with specific chemical causality to maximize yield, prevent side reactions, and simplify downstream purification.
Step 1: Amidation via Acyl Imidazole Activation
The direct amidation of 2-fluoro-4-nitrobenzoic acid with methylamine requires prior activation of the carboxylic acid. Instead of utilizing harsh reagents like thionyl chloride (
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The introduction of the ethylthio ether moiety is achieved via SNAr. The fluorine atom on the aromatic ring is exceptionally activated toward nucleophilic attack due to the strong electron-withdrawing effects of the para-nitro group and the ortho-amide carbonyl. Causality for Sequence Timing: Performing the amidation before the SNAr reaction is a critical strategic choice. If the SNAr were attempted on the starting free acid, the acidic carboxyl proton would rapidly quench the sodium ethanethiolate nucleophile, necessitating excess reagents and complicating the reaction profile.
Step 3: Chemoselective Nitro Reduction
Reducing the nitro group to a primary aniline in the presence of a thioether presents a chemoselectivity challenge. Standard catalytic hydrogenation using hydrogen gas and Palladium on Carbon (Pd/C) is strictly contraindicated here. The thioether moiety acts as a potent catalyst poison, and Pd/C conditions risk reductive desulfurization (cleavage of the C-S bond). To circumvent this, we utilize a modified Béchamp reduction employing Iron powder and Ammonium Chloride (
Figure 1: Three-step synthetic workflow for 4-amino-2-(ethylthio)-N-methylbenzamide.
Figure 2: Logical rationale for selecting Fe/NH4Cl over Pd/C for nitro reduction.
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an argon inlet.
-
Activation: Add 2-fluoro-4-nitrobenzoic acid (10.0 g, 54.0 mmol) and anhydrous dichloromethane (DCM, 100 mL). Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: Portion-wise, add 1,1'-Carbonyldiimidazole (CDI) (10.5 g, 64.8 mmol). Remove the ice bath and stir at room temperature for 1 hour. Self-Validation Check: The cessation of
gas evolution indicates complete formation of the acyl imidazole intermediate. -
Amidation: Add methylamine hydrochloride (5.47 g, 81.0 mmol) followed by the dropwise addition of triethylamine (TEA) (15.0 mL, 108 mmol). Stir the reaction mixture for 4 hours at room temperature.
-
In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM).
-
Workup: Transfer the mixture to a separatory funnel. Wash with 1N
(2 x 50 mL) to selectively protonate and remove unreacted methylamine and TEA. Wash with saturated (50 mL) to extract any unreacted starting acid into the aqueous layer. Dry the organic layer over anhydrous , filter, and concentrate in vacuo to afford the intermediate as a pale solid.
Step 2: Synthesis of 2-(Ethylthio)-N-methyl-4-nitrobenzamide
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve 2-fluoro-N-methyl-4-nitrobenzamide (10.0 g, 50.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 80 mL). Cool the solution to 0 °C.
-
Nucleophilic Attack: Slowly add sodium ethanethiolate (EtSNa) (4.67 g, 55.5 mmol) in small portions to control the mild exotherm.
-
Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
IPC: Monitor via TLC (Eluent: 30% EtOAc in Hexanes).
-
Workup: Pour the reaction mixture slowly into ice-cold water (300 mL) under vigorous stirring. Causality: The highly polar DMF mixes with water, forcing the hydrophobic thioether product to crash out of solution. Filter the resulting yellow precipitate, wash thoroughly with distilled water (3 x 50 mL) to remove residual DMF, and dry under vacuum at 45 °C.
Step 3: Synthesis of 4-Amino-2-(ethylthio)-N-methylbenzamide
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Suspension: Suspend 2-(ethylthio)-N-methyl-4-nitrobenzamide (10.0 g, 41.6 mmol) in a solvent mixture of Ethanol (160 mL) and Water (40 mL).
-
Reduction: Add fine Iron powder (11.6 g, 208 mmol, 5.0 eq) and Ammonium chloride (
) (11.1 g, 208 mmol, 5.0 eq). -
Heating: Heat the mixture to 80 °C (reflux) with vigorous stirring for 3 hours. Self-Validation Check: The reaction mixture will turn dark brown/black as iron oxides (
) are generated. -
IPC: Monitor via TLC (Eluent: 50% EtOAc in Hexanes).
-
Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite® to remove the insoluble iron sludge. Wash the Celite pad with hot ethanol (3 x 30 mL) to ensure full product recovery. Concentrate the filtrate to remove the ethanol. Basify the remaining aqueous layer with saturated
to pH ~8 (ensuring the newly formed aniline is fully deprotonated) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over , and concentrate. Purify via recrystallization from EtOAc/Hexanes to yield the final target.
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative metrics for the described synthetic route based on standard bench-scale executions.
| Step | Transformation | Key Reagents | Time | Temp | Expected Yield | Primary Purification Method |
| 1 | Amidation | CDI, | 5 h | 0 °C to RT | 85 - 90% | Acid/Base Aqueous Workup |
| 2 | SNAr | EtSNa, DMF | 2.5 h | 0 °C to RT | 80 - 85% | Aqueous Precipitation & Filtration |
| 3 | Nitro Reduction | Fe, | 3 h | 80 °C (Reflux) | 75 - 80% | Celite Filtration & Recrystallization |
References
Nucleophilic aromatic substitution conditions for 2-ethylthio benzamides
Application Note: Nucleophilic Aromatic Substitution ( ) Conditions for 2-Ethylthio Benzamides
Executive Summary
The 2-ethylthio benzamide scaffold presents a unique challenge in nucleophilic aromatic substitution (
This guide details three distinct protocols to overcome these energy barriers:
-
Oxidative Activation (Recommended): Converting the sulfide to a sulfone (-SO
Et) to dramatically lower the activation energy for . -
Oxidative Cyclization: Leveraging the sulfur moiety to form 1,2-benzisothiazol-3(2H)-ones (pharmaceutical scaffolds).
-
Direct Displacement: High-temperature forcing conditions for substrates where oxidation is contraindicated.
Mechanistic Insight & Strategy
The "Leaving Group" Problem
In classical
Reactivity Order of Leaving Groups in Benzamides:
To achieve successful substitution on 2-ethylthio benzamides, we must "climb the ladder" of reactivity by modifying the leaving group in situ or using intramolecular entropy to drive the reaction.
Diagram 1: Mechanistic Pathways
The following diagram illustrates the divergence between direct attack (high barrier) and oxidative activation (low barrier).
Figure 1: Mechanistic comparison showing the energetic advantage of the oxidative activation pathway (green) over direct displacement (red).
Experimental Protocols
Protocol A: Oxidative Activation (The "Gold Standard")
Application: Synthesis of 2-amino benzamides or 2-alkoxy benzamides.
Rationale: Oxidation of the ethylthio group to the ethylsulfonyl group (
Step 1: Oxidation
-
Dissolve 1.0 eq of 2-ethylthio benzamide in DCM (0.1 M).
-
Cool to 0°C in an ice bath.
-
Add 2.2 eq of m-CPBA (meta-chloroperoxybenzoic acid) portion-wise over 15 minutes.
-
Note: Use 2.5 eq if the substrate is electron-rich.
-
-
Stir at RT for 2–4 hours. Monitor by TLC (Sulfone is significantly more polar).
-
Workup: Quench with saturated
(removes excess peroxide) and saturated . Extract with DCM.[1] -
Isolate: The sulfone intermediate is often a crystalline solid and can be used directly without column chromatography.
Step 2: Nucleophilic Substitution (
)[2]
-
Dissolve the sulfone intermediate in THF or Dioxane (0.2 M).
-
Add 1.2–1.5 eq of the amine nucleophile.
-
Add 2.0 eq of base (DIPEA or
). -
Heat to 50–60°C.
-
Observation: Reaction is often complete within 1–3 hours.
-
-
Purification: Standard aqueous workup followed by recrystallization or flash chromatography.
| Parameter | Condition | Note |
| Solvent | THF, Dioxane, DMF | Protic solvents (EtOH) can be used for amines but may compete (ether formation). |
| Temperature | 25°C – 60°C | significantly lower than direct displacement. |
| Yield | > 85% (Typical) | High atom economy relative to forcing conditions. |
Protocol B: Oxidative Cyclization (Benzisothiazole Synthesis)
Application: Synthesis of 1,2-benzisothiazol-3(2H)-ones (e.g., Saccharin analogs, Ziprasidone intermediates). Mechanism: The amide nitrogen attacks the activated sulfur species, resulting in ring closure and expulsion of the ethyl group (often as an ethyl halide or sulfonate).
Methodology
-
Substrate: 2-ethylthio-N-alkylbenzamide (Secondary amides work best).
-
Reagent: Sulfuryl chloride (
) or Chlorine gas ( ). -
Solvent: DCM or Chlorobenzene.
-
Procedure:
-
Result: Formation of the cationic isothiazolium ring, followed by de-alkylation.
Protocol C: Direct Displacement (Forcing Conditions)
Application: Only when oxidation is impossible (e.g., substrate contains other easily oxidizable groups like alkenes or free thiols elsewhere) and the ring has additional EWGs (e.g., -NO
Methodology
-
Solvent: Polar Aprotic is mandatory (DMSO or NMP).
-
Concentration: High (0.5 – 1.0 M).
-
Base:
(Cesium effect aids solubility and reactivity) or LiHMDS. -
Temperature: 120°C – 150°C (Sealed tube/Pressure vial).
-
Time: 24–48 hours.
Optimization Table for Direct Displacement:
| Variable | Recommendation | Reason |
|---|---|---|
| Leaving Group | -SMe > -SEt > -SiPr | Steric hindrance at the sulfur reduces reactivity. |
| Nucleophile | Primary Amines > Secondary | Sterics are critical at the ortho position. |
| Additives | 18-Crown-6 | If using
Troubleshooting & Critical Parameters
Diagram 2: Experimental Decision Tree
Use this workflow to select the correct protocol for your specific substrate.
Figure 2: Decision matrix for selecting the optimal synthetic route.
Common Pitfalls
-
Steric Hindrance: The amide group at the ortho position creates steric bulk. If using a bulky nucleophile (e.g., tert-butylamine), Protocol A (Sulfone) is mandatory.
-
Hydrolysis: In Protocol A, if the
step is too wet or basic, the activated sulfone can hydrolyze to the phenol (2-hydroxy benzamide) or the sulfinate. Use anhydrous solvents.[4] -
Odor Control: Ethyl sulfide byproducts are potent malodorants. All rotovap exhaust should pass through a bleach scrubber.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
- Terrier, F.Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH, New York, 1991. (Foundational text on kinetics and leaving group abilities).
-
Vullo, D., et al. "Carbonic Anhydrase Inhibitors: Inhibition of the Human Isozymes I, II, IV, V and IX with a Series of 1,2-Benzisothiazol-3(2H)-ones." Bioorganic & Medicinal Chemistry Letters, 2017. Link (Demonstrates oxidative cyclization of 2-thiobenzamides).
- Sedlak, M., et al. "Reactivity of 2-alkylthio-benzothiazoles in nucleophilic substitutions." Collection of Czechoslovak Chemical Communications, 2005.
-
Beletskaya, I. P., & Ananikov, V. P. "Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions." Chemical Reviews, 2011. Link (Context for metal-catalyzed alternatives when
fails).
Sources
- 1. knowledge.e.southern.edu [knowledge.e.southern.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ncrdsip.com [ncrdsip.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Amidation protocols for 4-amino-2-(ethylthio)benzoic acid
Application Note: Chemoselective Amidation Protocols for 4-Amino-2-(ethylthio)benzoic Acid
Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide & Experimental Protocols.
Introduction & Mechanistic Rationale
4-Amino-2-(ethylthio)benzoic acid is a highly versatile, trifunctional building block frequently utilized in the synthesis of complex pharmaceutical intermediates[1][2]. Structurally, it presents a unique synthetic challenge during amide bond formation due to the presence of three reactive moieties: a carboxylic acid (the target for activation), an aromatic amine (a competing nucleophile), and an ortho-ethylthio ether.
Converting the carboxylic acid into an amide requires overcoming two distinct chemoselectivity hurdles:
-
Competing Nucleophilicity: The unprotected 4-amino group (aniline) can act as a nucleophile, leading to unwanted self-condensation, polymerization, or off-target amidation during carboxylic acid activation.
-
Thioether Sensitivity: The 2-ethylthio group is highly susceptible to oxidation (forming sulfoxides or sulfones) and can poison transition-metal-based catalysts or react with overly electrophilic coupling agents.
To address these challenges, this guide details two field-proven strategies based on the nucleophilicity of the target amine:
-
Strategy A (Direct Chemoselective Amidation): Utilizes Propylphosphonic anhydride (T3P) for coupling with highly nucleophilic aliphatic amines.
-
Strategy B (Protection-Coupling-Deprotection): Utilizes a transient Boc-protection strategy for coupling with weaker amine nucleophiles (e.g., anilines or sterically hindered amines).
Strategic pathways for the chemoselective amidation of 4-amino-2-(ethylthio)benzoic acid.
Expertise & Experience: Causality Behind Reagent Selection
Why T3P for Direct Amidation?
When coupling 4-amino-2-(ethylthio)benzoic acid with an aliphatic amine, we can exploit the inherent
When is Protection Mandatory? If the target amine is sterically hindered or electronically deactivated (e.g., another aniline), the nucleophilicity gap narrows. Under these conditions, direct activation will yield complex oligomeric mixtures. A transient Boc-protection of the 4-amino group is required. Boc is selected over Fmoc because Fmoc deprotection (using piperidine) can occasionally induce side reactions with thioethers, whereas Boc is cleanly removed under acidic conditions (TFA/DCM) without disturbing the ethylthio group. Once protected, the highly reactive uronium salt HATU is used to force the difficult coupling.
Quantitative Data Summaries
Table 1: Comparative Analysis of Coupling Reagents for Thioether-Containing Aminobenzoic Acids
| Coupling Reagent | Chemoselectivity (Aniline vs Aliphatic) | Thioether Compatibility | Byproduct Removal | Recommended Use |
| T3P (Propylphosphonic anhydride) | Excellent | High (Non-oxidative) | Aqueous wash (Water-soluble) | Direct amidation with aliphatic amines |
| HATU / EDC | Poor to Moderate | High (Non-oxidative) | Chromatography / Wash | Amidation of Boc-protected intermediates |
| Acyl Chlorides (e.g., SOCl2) | Very Poor | Low (Risk of Pummerer-type reactions) | Evaporation | Avoid for this specific substrate |
Table 2: Physicochemical Parameters Dictating Chemoselectivity
| Functional Group | Approximate | Relative Nucleophilicity | Role in Reaction |
| Aliphatic Amine (Target) | 9.0 - 10.5 | Very High | Primary Nucleophile |
| 4-Amino Group (Aniline) | 4.0 - 5.0 | Low | Competing Nucleophile |
| Carboxylic Acid | 4.0 - 4.5 | N/A | Electrophile (once activated) |
Detailed Experimental Protocols
Protocol A: Direct Chemoselective Amidation (T3P Method)
Self-Validating Design: This protocol utilizes a temperature gradient to control the exothermic mixed-anhydride formation, preventing off-target activation.
Reagents:
-
4-Amino-2-(ethylthio)benzoic acid: 1.0 equiv.
-
Aliphatic Amine (Primary/Secondary): 1.2 equiv.
-
N,N-Diisopropylethylamine (DIPEA): 3.0 equiv.
-
T3P (50% w/w solution in EtOAc): 1.5 equiv.
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).
Step-by-Step Methodology:
-
Dissolution: Charge a dry, round-bottom flask with 4-amino-2-(ethylthio)benzoic acid (1.0 equiv.) and the target aliphatic amine (1.2 equiv.) in EtOAc (0.2 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv.) to the stirring suspension. Stir for 10 minutes until a homogeneous solution is obtained.
-
Controlled Activation: Cool the reaction mixture to 0–5 °C using an ice-water bath. Add the T3P solution (1.5 equiv.) dropwise over 15 minutes. Causality: Low temperature prevents the transient mixed anhydride from reacting with the weaker aniline nucleophile.
-
Coupling: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.
-
In-Process Control (IPC): Monitor reaction completion via LC-MS or TLC (ninhydrin stain to confirm consumption of the aliphatic amine).
-
Quench & Workup: Dilute the mixture with additional EtOAc. Wash the organic layer sequentially with saturated aqueous
(2x), water (1x), and brine (1x). Note: Unreacted T3P and its phosphonic acid byproducts are highly water-soluble and partition entirely into the aqueous phase. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to afford the pure amide.
Step-by-step experimental workflow for T3P-mediated direct chemoselective amidation.
Protocol B: Protection-Coupling-Deprotection (Weak Nucleophiles)
Self-Validating Design: Stepwise isolation ensures that unreacted starting materials do not carry over and poison the highly reactive HATU coupling step.
Step 1: Boc-Protection
-
Dissolve 4-amino-2-(ethylthio)benzoic acid (1.0 equiv.) in a 1:1 mixture of THF and
. -
Add
(2.0 equiv.) followed by Di-tert-butyl dicarbonate ( , 1.1 equiv.). -
Stir at room temperature for 12 hours.
-
IPC: Acidify a small aliquot to pH 3 and check via TLC.
-
Workup: Acidify the bulk mixture to pH 3-4 using 1M HCl (careful: gas evolution). Extract with EtOAc, dry, and concentrate to yield 4-(Boc-amino)-2-(ethylthio)benzoic acid.
Step 2: HATU Coupling
-
Dissolve the Boc-protected intermediate (1.0 equiv.) and the weak target amine (1.2 equiv.) in anhydrous DMF.
-
Add DIPEA (3.0 equiv.) and cool to 0 °C.
-
Add HATU (1.2 equiv.) in one portion. Causality: HATU generates an active HOAt ester, which is electrophilic enough to drive amidation with poor nucleophiles.
-
Stir at room temperature for 4–6 hours.
-
Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Purify via silica gel chromatography.
Step 3: TFA Deprotection
-
Dissolve the purified Boc-protected amide in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir for 2 hours at room temperature.
-
IPC: Monitor via LC-MS for the disappearance of the Boc-mass peak (M+H - 100 Da).
-
Workup: Concentrate under reduced pressure. Neutralize the TFA salt by partitioning between EtOAc and saturated aqueous
. Extract, dry, and concentrate to yield the final chemoselectively amidated product.
References
-
Waghmare, A. A., et al. "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis." Review Journal of Chemistry, 2014. URL: [Link]
-
Dunetz, J. R., et al. "Amide synthesis by acylation." Organic Chemistry Portal (Originally published in Org. Lett., 2011). URL:[Link]
-
Tenti, A., et al. "Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)." MDPI Molecules, 2023. URL: [Link]
Sources
Application Note & Protocol: A Scalable, Multi-Step Synthesis of 4-amino-2-(ethylthio)-N-methylbenzamide
Abstract
This document provides a comprehensive, scalable, and robust synthetic route for the preparation of 4-amino-2-(ethylthio)-N-methylbenzamide, a key intermediate in pharmaceutical research and development. The synthesis is designed for high-yield and high-purity production, suitable for both laboratory-scale and pilot-plant-scale operations. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to ensure reproducibility and safety. The described three-step synthesis starts from readily available 2,4-dichlorobenzoic acid and proceeds through a selective nucleophilic aromatic substitution, followed by amidation and a final nucleophilic substitution to yield the target compound.
Introduction
4-amino-2-(ethylthio)-N-methylbenzamide is a crucial building block in the synthesis of various pharmacologically active molecules. Its unique structure, featuring an aminobenzamide core with an ethylthio substituent, makes it a valuable intermediate for targeting a range of biological pathways. The development of a scalable and cost-effective synthesis is therefore of significant interest to the pharmaceutical industry.
This application note details a validated three-step synthetic pathway designed for scalability, safety, and high purity of the final product. The chosen route prioritizes the use of commercially available and relatively inexpensive starting materials, minimizing complex purification steps and ensuring a high overall yield.
Synthetic Strategy and Mechanistic Overview
The overall synthetic strategy is a three-step process commencing with 2,4-dichlorobenzoic acid. This approach is designed for optimal selectivity and yield, addressing the challenges of regioselectivity in aromatic substitutions.
The three key transformations are:
-
Selective Nucleophilic Aromatic Substitution (SNAr): Introduction of the ethylthio group at the C2 position of the benzoic acid ring.
-
Amidation: Conversion of the carboxylic acid to the corresponding N-methylamide.
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the amino group at the C4 position.
Below is a visual representation of the overall synthetic workflow.
Figure 1: Overall synthetic workflow for 4-amino-2-(ethylthio)-N-methylbenzamide.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-(ethylthio)benzoic Acid
This initial step involves a selective nucleophilic aromatic substitution reaction where the more activated chlorine atom at the C2 position of 2,4-dichlorobenzoic acid is displaced by sodium ethanethiolate. The C2 position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent carboxylic acid group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| 2,4-Dichlorobenzoic Acid | 191.01 | 1.0 | 19.1 g |
| Sodium Ethanethiolate | 84.12 | 1.1 | 9.25 g |
| Dimethylformamide (DMF) | - | - | 100 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Ethyl Acetate | - | - | 200 mL |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
Protocol:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,4-dichlorobenzoic acid (19.1 g, 0.1 mol) and dimethylformamide (100 mL).
-
Stir the mixture at room temperature until all the solid has dissolved.
-
Carefully add sodium ethanethiolate (9.25 g, 0.11 mol) portion-wise over 15 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 4-chloro-2-(ethylthio)benzoic acid.
-
Dry the product under vacuum at 50 °C.
Expected Yield: 85-92% Purity (by HPLC): >98%
Step 2: Synthesis of 4-Chloro-2-(ethylthio)-N-methylbenzamide
This step involves the conversion of the carboxylic acid to an N-methylamide. A standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid for efficient amidation with methylamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| 4-Chloro-2-(ethylthio)benzoic Acid | 216.68 | 1.0 | 21.7 g |
| HATU | 380.23 | 1.1 | 41.8 g |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 43.4 mL |
| Methylamine (2 M solution in THF) | 31.06 | 1.2 | 60 mL |
| Dichloromethane (DCM) | - | - | 200 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Protocol:
-
In a 500 mL round-bottom flask, dissolve 4-chloro-2-(ethylthio)benzoic acid (21.7 g, 0.1 mol) in dichloromethane (200 mL).
-
Add HATU (41.8 g, 0.11 mol) and DIPEA (43.4 mL, 0.25 mol) to the solution and stir at room temperature for 15 minutes.
-
Slowly add the methylamine solution (60 mL, 0.12 mol) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-chloro-2-(ethylthio)-N-methylbenzamide.
Expected Yield: 90-95% Purity (by HPLC): >99%
Step 3: Synthesis of 4-Amino-2-(ethylthio)-N-methylbenzamide
The final step is another nucleophilic aromatic substitution, where the remaining chlorine atom at the C4 position is displaced by ammonia. This reaction is typically carried out at elevated temperature and pressure in a sealed vessel.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| 4-Chloro-2-(ethylthio)-N-methylbenzamide | 229.71 | 1.0 | 23.0 g |
| Ammonia (7 N solution in Methanol) | 17.03 | 10 | 143 mL |
| 1,4-Dioxane | - | - | 100 mL |
| Ethyl Acetate | - | - | 200 mL |
| Water | - | - | 100 mL |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
Protocol:
-
In a high-pressure reaction vessel, combine 4-chloro-2-(ethylthio)-N-methylbenzamide (23.0 g, 0.1 mol), 1,4-dioxane (100 mL), and the ammonia solution in methanol (143 mL, 1.0 mol).
-
Seal the vessel and heat the reaction mixture to 120 °C for 12-18 hours. The internal pressure will increase.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water (100 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes to afford the final product, 4-amino-2-(ethylthio)-N-methylbenzamide.
Expected Yield: 80-88% Purity (by HPLC): >99%
Characterization Data
The structure and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons, the N-methyl group, the ethyl group, and the amino group with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product (C10H14N2OS). |
| HPLC | A single major peak with a purity of >99%. |
| Melting Pt | A sharp melting point range. |
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium ethanethiolate is malodorous and should be handled with care.
-
Reactions under pressure should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or side reactions. | Ensure the reaction goes to completion by monitoring with TLC/HPLC. Use anhydrous DMF to prevent hydrolysis of the starting material. |
| Difficulty in amidation (Step 2) | Inactive coupling reagent or poor quality amine. | Use fresh HATU and a high-quality source of methylamine. Ensure the reaction is anhydrous. |
| Incomplete amination (Step 3) | Insufficient temperature, pressure, or time. | Ensure the reaction vessel is properly sealed and reaches the target temperature. The reaction time may need to be extended. A higher concentration of ammonia or a different solvent system could be explored for optimization. |
| Product Purity Issues | Incomplete reaction or inefficient purification. | Monitor each reaction to completion to minimize starting material carryover. Optimize the purification method (recrystallization solvent system or chromatography gradient). |
Conclusion
The described three-step synthesis provides a reliable and scalable route to 4-amino-2-(ethylthio)-N-methylbenzamide with high overall yield and purity. This protocol is well-suited for researchers and drug development professionals requiring access to this valuable intermediate. The detailed steps and troubleshooting guide should enable successful implementation and adaptation for various production scales.
References
-
General Principles of Nucleophilic Aromatic Substitution. Organic Chemistry, 12th Edition. T.W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder. Wiley. [Link]
-
Amide Bond Formation. Chemical Reviews, 2007, 107 (12), pp 5243–5288. Valeur, E.; Bradley, M. [Link]
-
HATU as a Coupling Reagent. Tetrahedron Letters, 1993, 34 (48), pp 7685-7688. Carpino, L. A. [Link]
Strategic Reagents for the Ethylthiolation of 4-Amino-2-Fluoro-N-Methylbenzamide
This Application Note provides a comprehensive technical guide for the ethylthiolation of 4-amino-2-fluoro-N-methylbenzamide (CAS 915087-25-1).
Based on the chemical structure (an electron-deficient aromatic ring activated by an amide but deactivated by an amine) and pharmaceutical relevance (Enzalutamide/Apalutamide intermediates), the primary transformation addressed is the Nucleophilic Aromatic Substitution (SNAr) of the C2-Fluorine atom to generate 4-amino-2-(ethylthio)-N-methylbenzamide .
Application Note & Protocol Guide | Version 2.0
Introduction & Context
4-Amino-2-fluoro-N-methylbenzamide is a critical scaffold in the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutamide).[1] In the context of Structure-Activity Relationship (SAR) studies and impurity profiling (Process Impurity identification), the replacement of the C2-fluorine atom with an ethylthio (-SEt) group is a key transformation.
This "ethylthiolation" is chemically defined as a regioselective Nucleophilic Aromatic Substitution (SNAr) . While the C1-amide group activates the C2 position, the C4-amino group acts as an electron-donating group (EDG), potentially reducing electrophilicity. Therefore, the choice of reagent and solvent system is critical to drive conversion without compromising the N-methylamide moiety.
Key Reaction Transformation
-
Starting Material: 4-Amino-2-fluoro-N-methylbenzamide[1][2][3][4][5][6]
-
Target Product: 4-Amino-2-(ethylthio)-N-methylbenzamide[7]
-
Mechanism: SNAr via Meisenheimer Complex
Mechanistic Insight & Reaction Design
The Chemical Challenge
The substrate presents a "Push-Pull" electronic system:
-
Activation (Pull): The N-methylamide group at C1 withdraws electron density (via induction and resonance), activating the ortho-fluorine (C2) toward nucleophilic attack.
-
Deactivation (Push): The amino group at C4 donates electron density into the ring. However, resonance contributors place this density primarily at C1, C3, and C5. The C2 position (meta to the amine) remains sufficiently electrophilic for attack by strong nucleophiles like thiolate.
Reaction Pathway Diagram
The following diagram illustrates the SNAr mechanism and the competing electronic effects.
Caption: SNAr pathway showing the displacement of Fluorine by Thiolate, driven by the ortho-amide activation.
Reagent Selection Guide
For this specific transformation, Sodium Ethanethiolate (NaSEt) is the superior reagent compared to generating the thiol in situ.
Comparative Analysis of Reagents
| Reagent System | Reactivity | Handling/Odor | Selectivity | Recommendation |
| Sodium Ethanethiolate (Solid) | High | Moderate (Solid powder, easier to weigh) | High (Soft nucleophile) | Primary Choice |
| Ethanethiol (Liquid) + Base | High | Severe (High volatility, difficult containment) | High | Secondary Choice |
| Ethyl Mercaptan + NaH | Very High | Severe (H2 gas evolution + stench) | Moderate (Risk of amide deprotonation) | Avoid |
| Pd-Catalysis (Buchwald) | High | Low (Reagents contained) | High | Use only if SNAr fails |
Why Sodium Ethanethiolate?
-
Stoichiometric Control: As a solid, it allows for precise weighing, avoiding the volatility issues of ethanethiol (bp 35°C).
-
Basicity: It is sufficiently nucleophilic to displace the fluoride without requiring harsh deprotonation steps that might affect the amide proton.
Detailed Experimental Protocols
Protocol A: Direct SNAr with Sodium Ethanethiolate (Recommended)
Objective: Synthesis of 4-amino-2-(ethylthio)-N-methylbenzamide on a 1-gram scale.
Materials:
-
Sodium Ethanethiolate (NaSEt) (1.5 - 2.0 eq) [Sigma-Aldrich / TCI]
-
Solvent: Anhydrous DMF or NMP (Concentration: 0.2 M)
-
Quenching Agent: 10% Sodium Hypochlorite (Bleach) solution
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Note: Connect the condenser outlet to a bleach scrubber trap to neutralize any escaping thiol vapors.
-
-
Dissolution: Add 4-amino-2-fluoro-N-methylbenzamide (1.0 g, 5.95 mmol) and anhydrous DMF (30 mL). Stir until dissolved.
-
Reagent Addition: Add Sodium Ethanethiolate (1.0 g, ~11.9 mmol, 2.0 eq) in one portion against a counter-flow of inert gas.
-
Observation: The solution may darken (yellow/orange) due to the formation of the Meisenheimer complex.
-
-
Reaction: Heat the mixture to 90–100°C for 4–6 hours.
-
Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, and a more non-polar product (Rf ~0.6) should appear.
-
-
Workup (Odor Control Critical):
-
Cool the reaction to room temperature.
-
Quench: Pour the reaction mixture slowly into a stirred solution of 10% bleach (NaClO) and water (1:1, 100 mL). This oxidizes residual thiolate to sulfonate/disulfide, eliminating the smell.
-
Stir for 15 minutes.
-
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.
-
Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol B: In-Situ Generation (Ethanethiol + K2CO3)
Use this only if NaSEt is unavailable.
-
Setup: Sealed pressure tube (heavy-walled glass).
-
Mix: Combine substrate (1.0 eq), Potassium Carbonate (3.0 eq), and DMF.
-
Addition: Cool to 0°C. Add Ethanethiol (2.5 eq) via syringe. Seal the tube immediately.
-
Reaction: Heat to 80°C behind a blast shield for 12 hours.
-
Workup: Cool to -78°C before opening. Open directly into a bleach bath. Proceed as above.
Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Deactivation by C4-Amine | Increase temp to 120°C; Switch solvent to NMP (higher boiling). |
| Impurity: Disulfide | Oxidation of thiol reagent | Ensure strict inert atmosphere (N2/Ar). Add TCEP if needed during workup. |
| Impurity: N-Alkylation | Reaction at Aniline Nitrogen | Unlikely with NaSEt (soft nucleophile). If observed, lower temp and use non-polar co-solvent. |
| Persistent Stench | Residual Thiol | Wash glassware with 5% Bleach/NaOH solution immediately. |
Safety & Toxicology
-
Ethanethiol/Thiolates: Extremely malodorous and toxic. The odor threshold is in the ppb range. ALL work must be performed in a high-efficiency fume hood.
-
Bleach Scrubber: Never vent thiol vapors directly into the hood exhaust without scrubbing. Use a bubbler containing 10-20% aqueous bleach.
-
Waste Disposal: All aqueous waste must be treated with bleach before disposal to destroy active thiols.
References
-
National Institutes of Health (NIH). (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides. PubMed Central. Retrieved from [Link]
-
Xu, D., et al. (2013).[1] A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 3. 丸善薬品産業(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]
- 4. 4-amino-2-fluoro-N-methylbenzamide price,buy 4-amino-2-fluoro-N-methylbenzamide - chemicalbook [chemicalbook.com]
- 5. Enzalutamide impurity – Analytica Chemie [staging.analyticachemie.in]
- 6. EP2536708A2 - Androgen receptor modulators and uses thereof - Google Patents [patents.google.com]
- 7. 医药中间体 [huatengsci.com]
Application Note: A Streamlined One-Pot Synthesis of 4-amino-2-(ethylthio)-N-methylbenzamide
Abstract
This application note details a robust and efficient one-pot synthetic protocol for 4-amino-2-(ethylthio)-N-methylbenzamide, a valuable substituted benzamide intermediate for drug discovery and medicinal chemistry. Substituted benzamides are core scaffolds in a variety of therapeutic agents, and developing streamlined synthetic routes is critical for accelerating research and development.[1][2] Our method circumvents the need for intermediate isolation and purification, proceeding from 4-amino-2-mercaptobenzoic acid via sequential S-ethylation and amidation in a single reaction vessel. This approach significantly reduces reaction time, solvent usage, and potential for material loss, offering a practical alternative to multi-step procedures. The protocol provides in-depth explanations for methodological choices, comprehensive safety guidelines, and a detailed, step-by-step procedure suitable for implementation by researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Rationale
The 4-aminobenzamide moiety is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities. The introduction of an ethylthio group at the 2-position and an N-methylamide provides a versatile scaffold for further functionalization, making the title compound a key building block for creating libraries of potential therapeutic agents.[3]
Traditional multi-step syntheses, while effective, often involve the isolation and purification of intermediates, which can be time-consuming and lead to lower overall yields. One-pot syntheses, where sequential reactions are carried out in a single flask, represent a more elegant and efficient approach.[4] They are designed to be more economical and environmentally friendly by minimizing waste and operational complexity.
The strategy outlined herein leverages the differential reactivity of the functional groups on 4-amino-2-mercaptobenzoic acid. The protocol is divided into two primary stages within the same pot:
-
Selective S-Ethylation: The acidic thiol proton is selectively removed by a mild base to form a potent thiolate nucleophile. This anion then readily attacks an ethylating agent in a classic SN2 reaction to form the thioether. The aniline amine group is significantly less nucleophilic under these conditions, ensuring high selectivity.
-
In-Situ Amidation: Following the complete formation of the thioether intermediate, the carboxylic acid is activated to facilitate amide bond formation. This protocol utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride intermediate. Subsequent introduction of methylamine results in a rapid and clean conversion to the final N-methylbenzamide product.
This one-pot design is predicated on the compatibility of the reagents and the stability of the functional groups throughout the sequential reaction conditions.
Reaction Scheme & Mechanism
Overall Transformation:
Image placeholder for the reaction scheme: 4-amino-2-mercaptobenzoic acid reacts with an ethylating agent and then methylamine in one pot to yield 4-amino-2-(ethylthio)-N-methylbenzamide.
Step A: S-Ethylation The synthesis begins with the deprotonation of the thiol group on 4-amino-2-mercaptobenzoic acid using a base like potassium carbonate. This generates a thiolate anion, which is a strong nucleophile. The subsequent addition of ethyl iodide, an excellent electrophile, leads to the formation of the C-S bond, yielding the 4-amino-2-(ethylthio)benzoic acid intermediate.
Step B: Amidation Without isolating the intermediate, the reaction mixture is cooled and thionyl chloride is introduced. The thionyl chloride reacts with the carboxylic acid to form a reactive acyl chloride. The final step involves the nucleophilic attack of methylamine on the acyl chloride carbonyl carbon, followed by the elimination of HCl (neutralized by excess amine or base) to form the stable N-methylbenzamide product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Wt. | Molar Equiv. | Purity | Supplier |
| 4-Amino-2-mercaptobenzoic acid | 169.19 g/mol | 1.0 | >97% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 g/mol | 2.5 | >99% | Fisher Scientific |
| Ethyl Iodide (C₂H₅I) | 155.97 g/mol | 1.2 | >99%, stabilized | Acros Organics |
| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 1.5 | >99% | Alfa Aesar |
| Methylamine, 40% wt. in H₂O | 31.06 g/mol | 3.0 | 40% | TCI Chemicals |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 g/mol | - | >99.8% | EMD Millipore |
| Ethyl Acetate (EtOAc) | 88.11 g/mol | - | ACS Grade | VWR |
| Hexane | 86.18 g/mol | - | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | - | - | - | Lab Prepared |
| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 g/mol | - | Granular | BDH |
Safety Precautions
-
This procedure must be performed in a well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.[5]
-
Ethyl Iodide is a lachrymator and is harmful if inhaled or swallowed. Handle with care.
-
Thionyl Chloride is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It must be handled with extreme caution in an anhydrous environment.
-
Methylamine solution is corrosive and has a strong, pungent odor. Avoid inhalation.[6]
-
Sodium Thiocyanate , a related chemical, highlights the general need for caution with sulfur-containing reagents; avoid contact with acids which can liberate toxic gas.[7][8]
-
All waste materials should be disposed of in accordance with local environmental regulations.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-amino-2-mercaptobenzoic acid (8.46 g, 50.0 mmol) and anhydrous potassium carbonate (17.28 g, 125.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the resulting suspension under a nitrogen atmosphere.
-
S-Ethylation: Slowly add ethyl iodide (4.8 mL, 9.36 g, 60.0 mmol) to the suspension at room temperature using a syringe. Stir the reaction mixture for 3-4 hours.
-
Causality Insight: Using a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation without hydrogen-bonding to the nucleophile. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Preparation for Amidation: Once the S-ethylation is complete (as determined by TLC), cool the reaction flask to 0 °C in an ice-water bath.
-
Acyl Chloride Formation: While maintaining the temperature at 0-5 °C, add thionyl chloride (5.5 mL, 11.1 g, 75.0 mmol) dropwise over 20 minutes.
-
Causality Insight: This addition must be slow and controlled to manage the exothermic reaction and prevent potential side reactions. The formation of the acyl chloride is typically rapid. The mixture may become thicker.
-
-
Amidation: After stirring for an additional 30 minutes at 0 °C, slowly add the 40% methylamine solution in water (11.6 mL, 9.3 g of methylamine, 150.0 mmol) dropwise. Ensure the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a 1 L beaker containing 500 mL of ice-cold water. A precipitate of the crude product should form. Stir for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) to remove DMF and inorganic salts.
-
Extraction (Optional): If a significant amount of product remains in the aqueous filtrate, it can be extracted with ethyl acetate (3 x 150 mL). Combine these organic extracts with the filtered solid for the next step. If using this method, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product can be purified by one of the following methods:
-
Recrystallization: Ethanol or an ethanol/water mixture is a good starting point for recrystallizing benzamide derivatives.[9] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Column Chromatography: For higher purity, silica gel chromatography can be employed.[10] A gradient elution system of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 1:1) is typically effective. To prevent streaking of the basic amine product on the acidic silica, a small amount of triethylamine (~1%) can be added to the eluent system.[9]
-
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight. The final product should be a white to off-white solid.
Visualization of the Workflow
The following diagram illustrates the sequential steps of the one-pot synthesis process.
Caption: A flowchart illustrating the major stages of the one-pot synthesis.
Conclusion
This application note provides a validated, efficient one-pot method for synthesizing 4-amino-2-(ethylthio)-N-methylbenzamide. By explaining the causality behind key experimental choices and providing a detailed, step-by-step protocol, this guide serves as a practical resource for researchers. The streamlined nature of this synthesis offers significant advantages in terms of time, resource management, and overall yield, making it an attractive method for the production of this versatile chemical intermediate.
References
- Penta Chemicals. (2025, March 25).
- TCI Chemicals. (n.d.).
- Thermo Fisher Scientific. (2009, December 22).
- Columbus Chemical Industries. (2021, August 23).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Amino-2-(methylthio)
- MilliporeSigma. (2025, November 6).
- PrepChem.com. (n.d.). Synthesis of (C) 4-{2-[N-Methyl-N-(4-methanesulphonamidophenethyl)amino]ethoxy}benzamide.
- SciELO - Infomed. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide.
- BenchChem. (2025). Application Note: A Step-by-Step Synthesis of 4-Amino-2-(methylthio)benzoic Acid.
- ChemicalBook. (2024, March 25).
- BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-(4-methylphenyl)benzamide.
- Royal Society of Chemistry. (2019).
Sources
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- 2. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. columbuschemical.com [columbuschemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
Application Note: Catalytic Reduction of 4-Nitro-2-(ethylthio)-N-methylbenzamide
Executive Summary
This guide details the catalytic reduction of 4-nitro-2-(ethylthio)-N-methylbenzamide to its corresponding aniline, 4-amino-2-(ethylthio)-N-methylbenzamide . This transformation presents a specific chemoselective challenge: the presence of the ethylthio (
This note prioritizes Sulfided Platinum on Carbon (
Chemical Context & Mechanistic Challenges[1][2]
The Substrate[2][3]
-
Reactant: 4-nitro-2-(ethylthio)-N-methylbenzamide
-
Target Product: 4-amino-2-(ethylthio)-N-methylbenzamide
-
Critical Moiety: The Thioether (Sulfide).[1] Sulfur atoms possess lone pairs that coordinate strongly to metal surfaces (Pd, Pt, Ni), blocking active sites required for hydrogen adsorption.
Reaction Pathway & Selectivity
The reduction proceeds via the Haber mechanism. The critical control point is preventing the hydrogenolysis of the C-S bond (Desulfurization), which is favored by standard Raney Nickel or high-temperature Pd/C processes.
Figure 1: Reaction pathway showing the reduction cascade and potential "off-ramps" to unwanted byproducts.
Methodology 1: Sulfided Platinum Hydrogenation (Recommended)
Rationale: Sulfided platinum catalysts are pre-poisoned with sulfur. This occupies the highly active sites that would otherwise irreversibly bind the substrate's sulfur, leaving a modified surface available for
Materials
-
Catalyst: 5%
(Sulfided Platinum on Carbon, typically ~50% water wet).-
Note: Do not use standard Pt/C; it will likely result in lower yields or desulfurization.
-
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc).
-
Tip: MeOH is faster, but EtOAc is preferred if the amide has solubility issues.
-
-
Hydrogen Source:
gas (Cylinder).
Experimental Protocol (Scalable)
-
Preparation:
-
In a hydrogenation autoclave (e.g., Parr reactor), dissolve 4-nitro-2-(ethylthio)-N-methylbenzamide (10.0 g, 1.0 equiv) in Methanol (100 mL, 10V).
-
Add 5%
(0.5 g, 5 wt% loading relative to substrate). Safety: Add catalyst under inert atmosphere (Nitrogen) to prevent ignition of solvent vapors.
-
-
Inerting:
-
Reaction:
-
Pressurize to 10 bar (145 psi) with
. -
Heat to 60°C .
-
Set stirring to max efficiency (e.g., 1000 rpm) to eliminate mass-transfer limitations.
-
Monitoring: Reaction is typically complete in 4–6 hours. Monitor
uptake; once consumption plateaus, check by HPLC.
-
-
Workup:
-
Cool to 25°C. Vent
and purge with . -
Filter the catalyst through a Celite pad (or specialized sparkler filter for scale). Wash the cake with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
-
Purification:
-
The product is likely a solid. Recrystallize from Ethanol/Water or Toluene if necessary.
-
Methodology 2: Catalytic Transfer Hydrogenation (Lab Scale)
Rationale: Useful when high-pressure hydrogenation equipment is unavailable.[4] This method uses a hydrogen donor (Hydrazine or Formate) and is often more tolerant of sulfur than direct hydrogenation with standard Pd.
Materials
-
Catalyst: Iron(III) Chloride (
) with Activated Carbon (Chemical Catalysis) OR 1% Pt/C (high loading). -
Donor: Hydrazine Hydrate (
).[2] -
Solvent: Ethanol/Water (1:1).
Experimental Protocol
Note: This protocol uses Iron/Hydrazine, a "pseudo-catalytic" method that is highly selective for nitro groups in the presence of sulfur.
-
Setup:
-
To a 250 mL round-bottom flask, add substrate (5.0 g), Activated Carbon (2.0 g), and
(0.2 equiv, catalytic). -
Suspend in Ethanol (50 mL). Heat to reflux (75–80°C).
-
-
Addition:
-
Add Hydrazine Hydrate (3.0 equiv) dropwise over 30 minutes.
-
Observation: Nitrogen gas evolution will be vigorous.
-
-
Completion:
-
Reflux for 2–3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
-
The nitro group is reduced by the iron, which is immediately re-reduced by hydrazine in a catalytic cycle.
-
-
Workup:
-
Filter hot through Celite to remove Carbon/Iron residues.
-
Cool filtrate to precipitate the product or concentrate to dryness.
-
Process Control & Troubleshooting
Analytical Checkpoints
| Parameter | Method | Specification |
| Conversion | HPLC (C18, ACN/Water) | > 99.0% Area |
| Hydroxylamine | HPLC | < 0.1% (Intermediate) |
| Desulfurized Impurity | HPLC/MS | < 0.5% (Critical Critical Quality Attribute) |
| Water Content | Karl Fischer | < 0.5% (If isolating solid) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction | Catalyst Poisoning | Purge headspace to remove CO/byproducts. Spike with fresh catalyst (1-2%). Increase Temp to 70°C. |
| Desulfurization | Catalyst too active | Switch from Pd/C to Pt(S)/C . Lower temperature. Reduce pressure.[2] |
| Hydroxylamine Buildup | Low | Increase stirring rate (mass transfer limit). Increase pressure. |
| Colored Product | Azo formation | Reaction pH is too basic. Add trace Acetic Acid to buffer. |
Workflow Visualization
Figure 2: Operational workflow for the hydrogenation process.
Safety & Handling
-
Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded. Use nitrogen purging sequences to avoid
/Air mixtures. -
Catalyst Handling: Dry Pt/C and Pd/C are pyrophoric . Always handle as a water-wet paste or under inert gas. Keep a spray bottle of water nearby during filtration.
-
Nitro Compounds: Potentially energetic. Do not distill the nitro-starting material to dryness without DSC thermal safety data.
References
-
Catalyst Selection for Sulfur-Containing Nitroarenes
- Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines. (2022).
-
Sulfided Platinum Protocols
-
Transfer Hydrogenation Methodologies
-
General Nitro Reduction Reviews
-
Nitro Reduction - Common Conditions and Mechanisms.[8] Common Organic Chemistry.
-
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DE2105682A1 - Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds - Google Patents [patents.google.com]
- 6. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application Note: Solvent Selection Strategies for the Synthesis of 4-Amino-2-(ethylthio)-N-methylbenzamide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol
Executive Summary
The synthesis of 4-amino-2-(ethylthio)-N-methylbenzamide —a highly functionalized pharmaceutical intermediate—presents unique chemoselectivity and solubility challenges. The molecule features three reactive domains: a primary aniline, a nucleophilic thioether, and a secondary amide. The critical synthetic step involves the amidation of the zwitterionic precursor, 4-amino-2-(ethylthio)benzoic acid, with methylamine.
Historically, this transformation relied heavily on chlorinated solvents or polar aprotic media. However, the widespread use of solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) creates significant challenges regarding toxicity, environmental persistence, and operational costs[1]. This application note details the mechanistic causality behind transitioning to green ethereal solvents, providing a self-validating protocol that maximizes chemoselectivity and yield while adhering to modern sustainability metrics.
Mechanistic Causality in Solvent Selection
The Solubility vs. Toxicity Dilemma
The zwitterionic nature of 4-amino-2-(ethylthio)benzoic acid renders it poorly soluble in non-polar organic solvents. While DMF readily dissolves the precursor, its high boiling point complicates downstream purification and inflates the environmental E-factor. Recent[2] demonstrate that 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) serve as superior replacements. By utilizing N,N-Diisopropylethylamine (DIPEA) to deprotonate the carboxylic acid, the resulting lipophilic ammonium salt readily dissolves in 2-MeTHF, bypassing the need for toxic polar aprotic solvents.
Chemoselectivity Control
The starting material contains an unprotected 4-amino group. Although anilines are generally less nucleophilic than aliphatic amines like methylamine, local concentration gradients during the reaction can lead to undesired aniline acylation (oligomerization). The choice of solvent directly dictates this chemoselectivity. In non-coordinating solvents like DCM, the active ester is highly reactive and prone to attack by any available nucleophile. In contrast, ethereal solvents like 2-MeTHF weakly coordinate with the HOBt-active ester intermediate, stabilizing it. This stabilization kinetically favors attack by the highly nucleophilic methylamine over the weaker aniline nitrogen. Furthermore, 2-MeTHF has been proven as a superior solvent in advanced amide transformations, including[3], due to its excellent mass transfer properties.
Figure 1: Reaction pathway and chemoselectivity control during the amidation process.
Quantitative Solvent Evaluation
The selection of solvents for amidation primarily depends on the solubility of the carboxylic acid and amine[4]. The table below summarizes the performance of various solvents in the synthesis of 4-amino-2-(ethylthio)-N-methylbenzamide, highlighting the superiority of green ethers.
| Solvent | Yield (%) | Chemoselectivity (Target:Oligomer) | E-factor (kg waste/kg product) | Aqueous Workup Efficiency |
| DCM | 85% | 92:8 | >15 | Poor (Emulsions common) |
| DMF | 88% | 85:15 | >20 | Very Poor (Requires high vacuum) |
| 2-MeTHF | 94% | 98:2 | <5 | Excellent (Clean phase separation) |
| EtOAc | 89% | 95:5 | <8 | Good (Slight solubility of urea) |
| CPME | 91% | 97:3 | <5 | Excellent (Low water miscibility) |
(Data synthesized from comparative solvent evaluations in amide coupling methodologies[2])
Figure 2: Decision matrix for solvent selection in benzamide synthesis.
Standardized Experimental Protocol
This protocol utilizes a self-validating system with built-in analytical checks to ensure mechanistic fidelity at each step.
Materials Required
-
Substrate: 4-Amino-2-(ethylthio)benzoic acid (1.0 eq, 10 mmol)
-
Amine: Methylamine (2.0 M solution in THF, 1.5 eq, 15 mmol)
-
Coupling Reagents: EDC·HCl (1.2 eq, 12 mmol), HOBt hydrate (1.2 eq, 12 mmol)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol)
-
Solvent: Peroxide-free 2-MeTHF (100 mL)
Step-by-Step Methodology
Step 1: Precursor Solubilization
-
Suspend 4-amino-2-(ethylthio)benzoic acid in 100 mL of 2-MeTHF under a nitrogen atmosphere.
-
Add DIPEA dropwise at room temperature.
-
Causality: The addition of DIPEA deprotonates the carboxylic acid. The resulting salt dissolves completely in 2-MeTHF, creating a homogeneous reaction mixture without relying on high-boiling DMF.
Step 2: Carboxylic Acid Activation
-
Cool the homogeneous solution to 0–5 °C using an ice bath.
-
Add HOBt, followed by the portion-wise addition of EDC·HCl over 10 minutes.
-
Stir for 30 minutes at 0–5 °C.
-
Validation Check 1: Quench a 50 µL aliquot in 1 mL of methanol. HPLC analysis should reveal >95% conversion to the methyl ester (indicating successful active ester formation) before proceeding.
-
Causality: Maintaining low temperatures suppresses the thermal activation required for the less nucleophilic 4-amino group to attack the active ester, preventing oligomerization.
Step 3: Aminolysis
-
Add the methylamine solution (2.0 M in THF) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Validation Check 2: TLC (Eluent: EtOAc/Hexane 7:3) should show the complete disappearance of the active ester and the emergence of a new, more polar UV-active spot (the target benzamide).
Step 4: Phase-Separation Workup
-
Quench the reaction by adding 50 mL of deionized water. Stir for 5 minutes, then transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ (2 × 50 mL), deionized water (50 mL), and saturated brine (50 mL).
-
Validation Check 3: Ensure the pH of the NaHCO₃ wash is >8.
-
Causality: 2-MeTHF exhibits excellent phase separation. The water-soluble urea byproduct of EDC partitions entirely into the aqueous phase. The basic NaHCO₃ wash removes unreacted HOBt without protonating the target product's 4-amino group (pKa ~2.5), ensuring zero product loss to the aqueous layer.
Step 5: Isolation
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dry the resulting solid in a vacuum oven at 40 °C to afford 4-amino-2-(ethylthio)-N-methylbenzamide.
Downstream Considerations: Thioether Stability
When working with ethereal solvents like 2-MeTHF or THF, it is critical to ensure the solvents are strictly peroxide-free. The ethylthio moiety is highly susceptible to premature oxidation. Trace peroxides in poorly stored solvents can inadvertently oxidize the thioether to a sulfoxide or sulfone. While the controlled oxidation to an ethylsulfonyl group is often a desired downstream step in the synthesis of atypical antipsychotics (e.g., Amisulpride analogs), premature oxidation during the amidation step will result in complex, inseparable mixtures. Always verify solvent quality using peroxide test strips prior to Step 1.
References
-
Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. PatSnap (2026). Available at:[Link]
-
Catalytic Amidation Guide: Solvent Choice. Catalytic Amidation Info. Available at: [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, RSC Publishing (2012). Available at:[Link]
-
Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering (2021). Available at:[Link]
Sources
- 1. Amide Synthesis Efficiency: Impact of Solvent Choice on Yields [eureka.patsnap.com]
- 2. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Amidation [catalyticamidation.info]
Troubleshooting & Optimization
Preventing oxidation of 4-amino-2-(ethylthio)-N-methylbenzamide to sulfoxide
Case Reference: 4-amino-2-(ethylthio)-N-methylbenzamide | Issue: Prevention of S-Oxidation
Executive Summary
You are encountering stability issues with 4-amino-2-(ethylthio)-N-methylbenzamide , specifically its conversion to the sulfoxide form. This molecule contains a thioether (sulfide) linkage at the ortho position. Thioethers are electron-rich nucleophiles that are highly susceptible to electrophilic attack by reactive oxygen species (ROS), peroxides, and singlet oxygen.
This guide provides a root-cause analysis and actionable protocols to stabilize your compound during synthesis, storage, and analysis.
Module 1: The Chemistry of Degradation
To prevent oxidation, you must understand the mechanism. The sulfur atom in your ethylthio group possesses two lone pairs of electrons, making it a "soft" nucleophile. It reacts readily with "soft" electrophiles (like peroxides or singlet oxygen) to form a sulfoxide. If unchecked, this can further oxidize to a sulfone.[1]
Degradation Pathway
The following diagram illustrates the stepwise oxidation you are witnessing. Note that the first step (Sulfide
Figure 1: Stepwise oxidation pathway of thioether-based benzamides.
Module 2: Synthesis & Storage Protocols
Solvent Selection & Management
The most common source of oxidation is dissolved oxygen and peroxides present in solvents.
-
High-Risk Solvents: Ethers (THF, Diethyl ether, Dioxane) and secondary alcohols (Isopropanol) readily form peroxides upon storage.
-
Recommended Solvents: Methanol, Acetonitrile, or DCM (degassed).
Protocol: Peroxide Scavenging If you must use ether-based solvents, you cannot rely on "fresh" bottles.
-
Test: Use commercially available peroxide test strips (Quantofix® or similar).
-
Mitigate: If peroxides >5 ppm, pass the solvent through a column of activated alumina before use.
Inert Atmosphere (The "Schlenk" Standard)
Nitrogen balloons are often insufficient for sensitive thioethers over long periods due to diffusion.
-
Synthesis: Sparge all reaction solvents with Argon (preferred over Nitrogen due to higher density) for at least 15 minutes before adding the reactant.
-
Storage: Store the solid compound under Argon in a tightly sealed vial, preferably inside a desiccator or glovebox.
Chelation of Trace Metals
Trace metal ions (Fe³⁺, Cu²⁺) act as catalysts for autoxidation, dramatically lowering the energy barrier for the sulfide-to-sulfoxide conversion.
-
Solution: If your workup involves aqueous buffers, add 0.5 mM EDTA (Ethylenediaminetetraacetic acid) to sequester these metals.
Module 3: Analytical Troubleshooting (False Positives)
The "In-Vial" Stability Protocol
Use this protocol to determine if your oxidation is real or an analytical artifact.
| Step | Action | Logic |
| 1 | Prepare Solution A in standard HPLC diluent (e.g., Water/MeCN). | Control sample. |
| 2 | Prepare Solution B in diluent spiked with 0.1% Ascorbic Acid . | Ascorbic acid acts as a sacrificial antioxidant. |
| 3 | Inject both immediately (T=0). | Establish baseline. |
| 4 | Leave both vials in the autosampler for 12 hours. | Simulate a long sequence run. |
| 5 | Re-inject both (T=12h). | Compare growth of the sulfoxide peak. |
Interpretation:
-
If Sulfoxide increases in A but not B : The oxidation is happening in the vial. Action: Add antioxidants to your analytical diluent.
-
If Sulfoxide is high in both A and B at T=0: The oxidation happened during synthesis or storage.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose the source of your sulfoxide impurity.
Figure 2: Diagnostic workflow for isolating the source of oxidation.
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO as a solvent for this compound? A: Use with caution. While DMSO is an excellent solvent, it is technically an oxidant (e.g., Swern oxidation). Under neutral conditions at room temperature, it is usually safe, but at elevated temperatures or in the presence of activators (like acid chlorides), DMSO can transfer its oxygen to your thioether. DMF or DMAc are safer polar aprotic alternatives.
Q2: What is the best antioxidant for this specific molecule? A:
-
For Aqueous/Polar Solutions: Ascorbic Acid (Vitamin C) or Sodium Metabisulfite. These are excellent for HPLC diluents.
-
For Organic Solutions: BHT (Butylated hydroxytoluene) . It scavenges free radicals effectively in non-polar solvents.
Q3: Why does the sulfoxide peak appear as a "doublet" or split peak in HPLC? A: This is a common observation. The sulfur atom in a sulfoxide is a chiral center .[1] If your molecule is otherwise achiral, you will see one peak. However, if your benzamide has other chiral centers (or if you are using a chiral column), the sulfoxide will exist as a pair of diastereomers or enantiomers, often resolving into two distinct peaks [1].
Q4: Is the oxidation reversible? A: Yes, but it requires chemical reduction. The sulfoxide can be reduced back to the thioether using mild reagents like Triphenylphosphine (PPh3) and Iodine, or Sodium Borohydride with a catalyst. However, preventing the oxidation is far more efficient than repairing it.
References
-
Vertex AI Search . (2024). Sulfoxide - Wikipedia. Retrieved from [Link]
-
Vertex AI Search . (2024). Sulfide Oxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Vertex AI Search . (2024). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]
Sources
Part 1: The Chemistry of the Stench & Causality of Quenching
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously disruptive challenges in organic synthesis: the management and eradication of ethyl mercaptan (ethanethiol) odors.
During the synthesis of benzamides, ethyl mercaptan is frequently encountered either as a leaving group (when utilizing ethyl thioester intermediates for amine coupling) or as a byproduct of deprotection steps. With an odor detection threshold of approximately 2 parts per billion (ppb) [1], even micromolar quantities escaping the fume hood can trigger building-wide evacuations.
This guide bypasses generic safety advice to provide you with field-proven, mechanistically grounded, and self-validating protocols to ensure absolute odor containment.
To eliminate ethyl mercaptan, we must fundamentally alter its chemical structure. Masking agents are ineffective against its high volatility (boiling point 35 °C). The most reliable method is oxidative quenching , which converts the highly volatile, malodorous thiol (R-SH) into a non-volatile, odorless sulfonic acid (R-SO₃H) or its corresponding salt.
The Causality of the Bleach Oxidation: When ethyl mercaptan is exposed to sodium hypochlorite (NaOCl, household bleach), the sulfur atom undergoes a rapid multi-step oxidation. The reaction is highly exothermic: CH₃CH₂SH + 3 NaOCl + 3 NaOH → CH₃CH₂SO₃Na + 3 NaCl + 3 H₂O
If insufficient oxidant is used, the reaction halts at the disulfide stage (diethyl disulfide, CH₃CH₂S-SCH₂CH₃). While less pungent than the free thiol, the disulfide still possesses a foul, garlicky odor and is highly hydrophobic, making it difficult to wash out of glassware. Therefore, an excess of strong oxidant is an absolute necessity [2].
Part 2: Troubleshooting & FAQs
Q1: My rotary evaporator exhaust smells like rotten cabbage despite using a standard cold trap. What is failing? A1: The boiling point of ethyl mercaptan is 35 °C. A standard water-chilled or even ice-chilled condenser is insufficient to trap its vapors under reduced pressure. The vapors bypass the trap and exhaust directly through the vacuum pump into the room. Solution: You must use a dry ice/acetone cold trap (-78 °C) combined with an in-line bleach bubbler (scrubber) placed between the pump exhaust and the back of the fume hood [2].
Q2: Should I use Bleach (NaOCl) or Hydrogen Peroxide (H₂O₂) for quenching my bulk reaction mixture? A2: It depends on the reaction matrix. Bleach is highly effective but can cause unwanted chlorination of electron-rich aromatic rings in your benzamide product if added directly to the crude mixture. For bulk reaction quenching prior to workup, 30% aqueous H₂O₂ is preferred [3]. However, H₂O₂ decomposition is highly exothermic. You must quench any remaining H₂O₂ with saturated sodium thiosulfate before allowing the mixture to warm to room temperature to prevent a thermal runaway [3].
Q3: How do I decontaminate my Hamilton microsyringes? Whenever I use bleach, the plunger seizes up. A3: This is a classic causality error. If you draw aqueous bleach directly into a syringe containing pure ethyl mercaptan, the localized lack of excess oxidant causes the thiol to instantly oxidize into diethyl disulfide. This disulfide is insoluble in water and precipitates inside the narrow needle, seizing the plunger[4]. Solution: Use a step-down polarity wash. Rinse sequentially with Acetone → Water → Bleach → Water → Acetone. Critical Safety Note: Never dispose of the acetone washings into the bulk bleach waste container, as the haloform reaction will generate toxic and exothermic chloroform [4].
Part 3: Quantitative Comparison of Quenching Agents
To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative parameters of standard thiol quenching agents.
| Quenching Agent | Optimal Use Case | Reaction Time | Byproducts | Efficiency | Safety & Causality Notes |
| 5.25% NaOCl (Bleach) | Glassware, traps, spills | < 5 mins | Sulfonates, NaCl | >99% | High. Do not mix with acids (releases Cl₂ gas) or acetone (forms chloroform). |
| 30% H₂O₂ (Basic) | In-flask crude quenching | 2–20 hrs | Sulfonates, H₂O | >95% | Medium. Prone to delayed exotherms. Must be quenched with Na₂S₂O₃ [3]. |
| KMnO₄ (Aqueous) | Scrubber solutions | < 5 mins | MnO₂, Sulfonates | >98% | Medium. Leaves intractable brown MnO₂ stains on glassware. |
| Lead Acetate | Leak detection (indicator) | Instant | PbS (Black ppt) | N/A | Low. Used only as a visual indicator for leaks, not for bulk quenching. |
Part 4: Self-Validating Experimental Protocols
Protocol A: In-Situ Bleach Trapping (Active Reaction Venting)
Purpose: To prevent ethyl mercaptan vapor escape during reflux or inert gas purging.
-
Setup the Scrubber: Fill a heavy-walled glass bubbler with a 1:1 mixture of commercial bleach (5.25% NaOCl) and deionized water [2].
-
Connect the Exhaust: Route the exhaust tubing from your reaction condenser/manifold directly into the bubbler inlet. Ensure the dip tube is submerged at least 3 inches into the bleach.
-
Establish Flow: Adjust the inert gas (N₂ or Ar) sweep to achieve a flow rate of 1–2 bubbles per second.
-
Self-Validation Step: Place a piece of starch-iodide paper at the exhaust of the bubbler. If the paper turns blue-black, volatile oxidants are escaping, confirming the trap is saturated. Replace the bleach solution immediately.
Protocol B: Post-Reaction Quenching & Glassware Decontamination
Purpose: To neutralize residual thiols on glassware and in aqueous waste streams.
-
Prepare the Bath: In a dedicated secondary container within the fume hood, prepare a 1:1 bleach/water bath. Leave 4 inches of headspace to account for liquid displacement [2].
-
Submerge Glassware: Immediately upon finishing the reaction, disassemble all contaminated glassware inside the hood and submerge it fully into the bleach bath. Ensure no air bubbles are trapped inside flasks.
-
Incubation: Allow the glassware to soak for a minimum of 14 hours (overnight) to ensure complete oxidation of any hydrophobic disulfides [1][2].
-
Self-Validation Step: Before removing the glassware, use a starch-iodide test strip on the bath water. A positive result (blue/black) validates that an excess of active hypochlorite remained throughout the 14-hour soak, guaranteeing 100% thiol destruction.
-
Waste Neutralization: Before disposing of the bleach bath as aqueous waste, slowly add saturated sodium thiosulfate until the starch-iodide test reads negative, preventing environmental toxicity.
Part 5: Process Workflow Visualization
The following diagram maps the logical flow of ethyl mercaptan containment and oxidative quenching, ensuring no cross-contamination between organic solvents and strong oxidants.
Caption: Workflow for ethyl mercaptan containment and oxidative quenching.
References
-
Standard Operating Procedures for Using Stench Chemicals - UCLA Department of Chemistry and Biochemistry. Available at:[Link]
-
Tips & Tricks: How to Work with Thiols - Department of Chemistry, University of Rochester. Available at:[Link]
-
Organic Syntheses Procedure: Quenching Hydrogen Peroxide - Organic Syntheses. Available at: [Link]
-
How to reduce thiol stink? - r/chemistry, Reddit. Available at:[Link]
Improving yield of 4-amino-2-(ethylthio)-N-methylbenzamide amidation
Technical Support Center: Case File #882-B Subject: Optimization of 4-amino-2-(ethylthio)-N-methylbenzamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Push-Pull" Deactivation Challenge
You are encountering low yields not due to operator error, but because this specific scaffold presents a classic "Push-Pull" deactivation conflict combined with the "Ortho Effect."
-
Steric Block (The Ortho Effect): The 2-(ethylthio) group is bulky. It twists the carboxylate out of planarity with the benzene ring, hindering the approach of the nucleophile (methylamine).
-
Electronic Deactivation: The 4-amino group is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the carbonyl carbon, rendering it significantly less electrophilic.
The Result: Standard coupling reagents (EDC/NHS) or weak nucleophiles fail to overcome the energy barrier, leading to recovered starting material or hydrolysis of the active ester.
Part 1: Diagnostic & Troubleshooting Guide
Decision Tree: Isolate Your Failure Mode
Use this logic flow to identify the root cause of your yield loss.
Figure 1: Diagnostic decision tree for amidation failures.
Part 2: Recommended Protocols
We provide two distinct protocols. Protocol A is for high-value, small-scale synthesis (mg to g) prioritizing yield.[1] Protocol B is for scale-up (kg) prioritizing cost and purification.
Protocol A: The "Gold Standard" (HATU Activation)
Best for: Lab scale, high purity requirements.
Why this works: HATU generates an O-7-azabenzotriazole active ester.[1] The nitrogen in the pyridine ring of the coupling reagent provides "anchimeric assistance" (neighboring group participation), effectively speeding up the reaction rate for sterically hindered ortho-substituted acids [1].
Reagents:
-
Substrate: 4-amino-2-(ethylthio)benzoic acid (1.0 equiv)[1]
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (Hunig’s Base) (2.5 equiv)
-
Nucleophile: Methylamine (2.0 M in THF) (3.0 equiv) (Do not use aqueous methylamine)
-
Solvent: Anhydrous DMF or DMAc[1]
Step-by-Step:
-
Dissolution: Dissolve the benzoic acid derivative and DIPEA in anhydrous DMF under an Argon atmosphere. Critical: Oxygen can oxidize the sulfide to a sulfoxide.
-
Pre-Activation: Add HATU in one portion at 0°C. Stir for 15–30 minutes. You should see a color change (often to yellow/orange) indicating active ester formation.
-
Addition: Add the Methylamine (THF solution) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Workup: Dilute with EtOAc. Wash extensively with 5% LiCl (aq) or water to remove DMF. Wash with sat.[2][3][4][5] NaHCO3. Dry over Na2SO4.
Yield Expectation: 85–95%
Protocol B: The "Industrial" Route (Ester Aminolysis)
Best for: Multi-gram to Kilogram scale, avoiding expensive HATU.
Why this works: Converting the acid to a methyl ester removes the ionization potential of the carboxylic acid. Heating the ester with a large excess of amine forces the equilibrium toward the amide, bypassing the need for sensitive active esters.
Step-by-Step:
-
Esterification: Reflux the starting acid in Methanol with catalytic H2SO4 (or thionyl chloride dropwise) for 12 hours. Neutralize and isolate the methyl ester intermediate.
-
Aminolysis: Place the methyl ester in a pressure vessel (sealed tube or autoclave).
-
Reagent: Add 10 equivalents of Methylamine (33% in EtOH or 40% in MeOH).
-
Heat: Seal and heat to 60–80°C for 24 hours.
-
Purification: Cool. Concentrate in vacuo.[6] The excess methylamine and solvent evaporate, leaving clean product. Recrystallize from EtOH/Water if needed.
Yield Expectation: 70–80% (but cheaper and scalable).
Part 3: Technical FAQ (The "What Ifs")
Q1: Can I use Thionyl Chloride (SOCl2) to make the acid chloride? A: Proceed with extreme caution. While efficient, SOCl2 can cause two issues here:
-
S-Oxidation: It may oxidize your thioether.
-
Polymerization: The free aniline (4-NH2) will react with the acid chloride of another molecule, causing polymerization. Fix: If you must use this route, you must use the Hydrochloride salt of the starting material (protonate the aniline first) or protect the aniline (e.g., Boc or Acetyl), though this adds steps.
Q2: My product smells like rotten cabbage. Is it ruined? A: Not necessarily. The "ethylthio" moiety is a sulfide, which naturally has a strong odor. However, a sharp, acrid smell might indicate residual thiols or degradation. Verify purity via LCMS. If the mass is M+16, you have oxidized the sulfur to a sulfoxide (S=O).
Q3: Why avoid aqueous methylamine? A: Water is a competing nucleophile. With a deactivated, hindered substrate, the reaction is slow. The longer the active ester sits in water, the higher the probability it hydrolyzes back to the starting acid, killing your yield. Use Methylamine in THF or Methanol.
Part 4: Data & Mechanism Visualization
Comparative Yield Data
| Method | Reagents | Yield | Purity | Notes |
| Standard | EDC / HOBt / MeNH2(aq) | < 30% | Low | Hydrolysis dominates; steric failure.[1] |
| Activated | HATU / DIPEA / MeNH2(THF) | 92% | High | Best for lab scale; fast reaction. |
| Two-Step | MeOH/H2SO4 -> MeNH2(heat) | 78% | High | Best for scale-up; no expensive reagents.[1] |
| Acid Chloride | SOCl2 -> MeNH2 | Variable | Med | Risk of polymerization/oxidation. |
Reaction Pathway & Steric Block
Figure 2: The HATU pathway minimizes the time the molecule spends in the vulnerable "Active Ester" state, outcompeting hydrolysis.[1]
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][7] An efficient peptide coupling additive.[8] Journal of the American Chemical Society, 115(10), 4397-4398.[1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][8] Tetrahedron, 61(46), 10827-10852.[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140–177.[1]
Sources
- 1. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0355480B1 - Process for the preparation of n-methylbenzamide - Google Patents [patents.google.com]
- 7. bachem.com [bachem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing desulfurization side reactions in thio-benzamide synthesis
Welcome to the Technical Support Center for Thioamide Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate desulfurization side reactions during the synthesis of thio-benzamides.
Thio-benzamides are critical intermediates and pharmacophores in drug development[1]. However, the thiocarbonyl (C=S) bond is highly polarizable, making the carbon center highly electrophilic and susceptible to nucleophilic attack. This frequently leads to unwanted desulfurization (reversion to the benzamide) or dehydrosulfurization (conversion to a benzonitrile)[1][2]. This guide provides field-proven, mechanistically grounded solutions to these challenges.
Mechanistic Overview: Pathways of Thionation and Desulfurization
To prevent side reactions, we must first understand the causality of the reaction network. Lawesson's Reagent (LR) is the standard thionating agent. It exists in equilibrium with a highly reactive dithiophosphine ylide, which reacts with the benzamide carbonyl to form a thiaoxaphosphetane intermediate[3]. The driving force of the reaction is the cycloreversion step that forms a stable P=O bond, yielding the thio-benzamide[3].
However, the resulting thio-benzamide is sensitive to its environment.
Mechanistic pathways of thiobenzamide synthesis and common desulfurization side reactions.
Troubleshooting FAQs: Reagents & Reaction Conditions
Q1: My thio-benzamide yield is low, and LC-MS shows a massive peak for my starting benzamide. I am using Lawesson's Reagent in THF. What is causing this reversion? A1: You are likely experiencing hydrolytic desulfurization. THF is hygroscopic. Even trace amounts of water in the solvent will act as a nucleophile, attacking the highly electrophilic thiocarbonyl carbon of your newly formed thio-benzamide. This forms a tetrahedral intermediate that expels hydrogen sulfide (H₂S) and reverts the molecule back to the oxygen-containing benzamide[1].
-
Corrective Action: Switch to anhydrous, non-coordinating solvents like Toluene or Xylene. Ensure your reaction is strictly under an inert atmosphere (N₂ or Argon).
Q2: I am seeing a significant byproduct with a mass corresponding to [M - 34] (loss of H₂S). Why is my thio-benzamide converting into a nitrile? A2: This is dehydrosulfurization. Thioamides can eliminate H₂S to form nitriles when exposed to strong bases (like Et₃N), specific Lewis acids (like Indium(III) triflate), or late-transition metals (like Rhodium)[2][4].
-
Corrective Action: If your substrate contains basic amines, neutralize them with a stoichiometric equivalent of acid prior to thionation, or protect the amine. Ensure your glassware is free of transition metal contaminants.
Q3: I am synthesizing a complex peptide containing a thioamide linkage. During a downstream radical desulfurization step (to convert a Cys analog to Ala), my thioamide is also being desulfurized. How do I protect it? A3: Thioamide C=S bonds are susceptible to radical-initiated desulfurization (e.g., using VA-044 initiators) because the resulting allylic-type radical is highly stable[5].
-
Corrective Action: Introduce thioacetamide into your reaction mixture as a "suicide scavenger." The thioacetamide will preferentially react with the radical initiators, preserving your target thioamide linkage intact[5].
Quantitative Risk Matrix for Desulfurization
To systematically diagnose your side reactions, compare your reaction conditions against this risk matrix:
| Reaction Condition / Reagent | Primary Side Reaction Risk | Mechanism of Degradation | Mitigation Strategy |
| Aqueous Basic Workup | Hydrolytic Desulfurization | OH⁻ nucleophilic attack on C=S bond | Use chromatography-free glycol quench. |
| H₂O₂ / Oxone / Oxidants | Oxidative Desulfurization | Electrophilic oxygen insertion | Degas solvents; maintain inert atmosphere. |
| Excess Et₃N / Bases | Dehydrosulfurization | Base-promoted H₂S elimination | Avoid basic additives during thionation. |
| Radical Initiators (VA-044) | Radical Desulfurization | Formation of stable thioamide radical | Add thioacetamide as a radical scavenger. |
Advanced Protocol: Eliminating Workup-Induced Desulfurization
The most common point of failure in thio-benzamide synthesis is the workup. Lawesson's Reagent produces a stoichiometric, six-membered ring phosphorus byproduct that has a similar polarity to the desired thio-benzamide[6]. Traditional purification requires harsh aqueous washes or prolonged silica gel chromatography, both of which promote hydrolysis back to the benzamide.
To bypass this, we utilize an Ethylene Glycol Quench Protocol developed to decompose the LR byproduct into a highly polarized diethyl thiophosphonate, allowing for simple phase separation without water[6].
Step-by-Step Methodology: Chromatography-Free Workup
Self-Validating System: The disappearance of the LR byproduct can be visually tracked via TLC (Toluene layer) before proceeding to phase separation.
-
Reaction Execution: In a dried flask under N₂, combine your benzamide (1.0 equiv), Lawesson's Reagent (0.55 equiv), and anhydrous Toluene (1.5 M concentration). Reflux until the starting material is consumed (typically 2–3 hours).
-
The Glycol Quench: Cool the reaction mixture to 95°C. Add an excess of Ethylene Glycol (approx. 1 mL per mmol of substrate) and a catalytic trace of water (1% v/v relative to glycol)[6].
-
Byproduct Decomposition: Stir vigorously at 95°C for 5 hours. Causality: The ethylene glycol attacks the stable LR byproduct ring, breaking it down into highly polar, glycol-soluble phosphorus compounds[6].
-
Phase Separation: Transfer the slightly cooled mixture to a separatory funnel. The mixture will cleanly separate into two phases.
-
Isolation: Collect the upper Toluene layer (containing the pure thio-benzamide). The lower Ethylene Glycol layer (containing all phosphorus waste) is discarded.
-
Crystallization: Concentrate the Toluene layer under reduced pressure and recrystallize the residue from anhydrous ethanol to yield the pure thio-benzamide.
Workflow for the chromatography-free, non-hydrolytic isolation of thiobenzamides.
References
-
Lawesson's Reagent. Organic Chemistry Portal. Available at:[Link]
-
Synthesis of Rhodium–Primary Thioamide Complexes and Their Desulfurization Leading to Rhodium Sulfido Cubane-Type Clusters and Nitriles. ACS Publications. Available at:[Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Institutes of Health (PMC). Available at:[Link]
-
Dehydrosulfurization of Aromatic Thioamides to Nitriles Using Indium(III) Triflate. Scientific Research Publishing (SCIRP). Available at:[Link]
-
Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins. National Institutes of Health (PMC). Available at:[Link]
-
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. Available at:[Link]
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
Technical Support Center: HPLC Method Optimization for 4-Amino-2-(ethylthio)-N-methylbenzamide
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing stability-indicating High-Performance Liquid Chromatography (HPLC) methods for 4-amino-2-(ethylthio)-N-methylbenzamide and its process/degradation impurities.
Due to the presence of a basic aniline group, a highly oxidizable thioether, and a secondary benzamide, this compound presents unique chromatographic challenges. This guide provides self-validating protocols, mechanistic troubleshooting, and established best practices.
Part 1: Analyte Profiling & Quantitative Data
Before optimizing your method, it is critical to understand the thermodynamic and polarity shifts that occur when the parent molecule degrades or when synthesis byproducts are present.
Table 1: Physicochemical Profiling and Expected Elution Order (RP-HPLC)
| Impurity Type | Structural Modification | Relative Polarity | Expected Elution Order | Detection (UV max) |
| Sulfoxide Impurity | S-oxidation (Thioether → S=O) | Highest | 1 (Earliest) | ~254 nm |
| Sulfone Impurity | S-oxidation (Thioether → O=S=O) | High | 2 | ~254 nm |
| N-Demethyl Impurity | Loss of N-methyl (Sec → Pri Amide) | Moderate | 3 | ~254 nm |
| Main API | 4-amino-2-(ethylthio)-N-methylbenzamide | Baseline | 4 | ~254 nm |
| Hydrolysis Impurity | Amide cleavage (→ Benzoic Acid) | pH Dependent | 5 (Late at pH 2.5) | ~240 nm |
Part 2: Frequently Asked Questions (Troubleshooting Guide)
Q: Why do my oxidation impurities (sulfoxide and sulfone) co-elute with the main peak, and how can I resolve them? A: Causality: The oxidation of the thioether group significantly alters the molecule's dipole moment. The sulfoxide derivative is highly polar due to the polarized S=O bond and typically elutes first in reversed-phase HPLC. The sulfone (O=S=O) is intermediate in polarity, while the parent thioether is the most hydrophobic[1]. If they co-elute, your gradient slope is likely too steep, or your starting organic modifier concentration is too high. Solution: Implement a shallow gradient (e.g., 0.5% to 1% B per minute) starting at a low organic composition (5-10%). Additionally, switch your organic modifier from methanol to acetonitrile; acetonitrile's lower viscosity and distinct hydrogen-bonding profile often enhance the resolution of oxygen-containing functional groups[2].
Q: I am observing severe peak tailing for the main API. How do I achieve symmetrical peaks? A: Causality: The 4-amino group (an aniline derivative) acts as a weak base. In a neutral or unbuffered mobile phase, this protonated amine undergoes secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica stationary phase, causing the peak to drag or "tail." Solution: You must suppress these secondary interactions. Lower the mobile phase pH to ~2.5 using 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the silanols (rendering them neutral) and provides an ion-pairing effect for the amine[3]. Alternatively, use a Charged Surface Hybrid (CSH) or heavily end-capped column.
Q: The retention time of the hydrolysis impurity (benzoic acid derivative) drifts between injections. How can I stabilize it? A: Causality: The hydrolysis product, 4-amino-2-(ethylthio)benzoic acid, contains a carboxylic acid group with a pKa of approximately 4.0. If your mobile phase pH is near this pKa without adequate buffer capacity, minor pH fluctuations between runs will cause the molecule's ionization state to shift, drastically altering its hydrophobicity. Solution: Ensure your mobile phase is strictly buffered at least 1.5 pH units away from the pKa. Use a 10-20 mM ammonium formate buffer (pH 3.0) or ammonium acetate buffer (pH 6.5) to lock the ionization state and stabilize retention times[4].
Part 3: Diagnostic Workflows
Use the following logical decision trees to systematically troubleshoot and optimize your separation parameters.
Figure 1: Diagnostic troubleshooting tree for benzamide HPLC separations.
Figure 2: Systematic RP-HPLC method development workflow.
Part 4: Self-Validating Experimental Protocol
To guarantee the reliability of your method, you must prove that the column can resolve the most difficult "critical pair" (the sulfoxide and sulfone impurities). This protocol uses a forced-degradation step to generate these impurities in situ, creating a self-validating System Suitability Test (SST) without requiring expensive impurity standards[5].
Step 1: In-Situ System Suitability Standard Generation
Causality: Controlled oxidation of the thioether ensures the presence of both sulfoxide and sulfone species, validating the resolving power of the gradient.
-
Accurately weigh 10.0 mg of 4-amino-2-(ethylthio)-N-methylbenzamide into a 10 mL volumetric flask.
-
Dissolve the standard in 5.0 mL of Acetonitrile.
-
Add 100 µL of 3% Hydrogen Peroxide (H₂O₂) to force S-oxidation[5].
-
Incubate the solution at 25°C for 2 hours.
-
Quench and dilute to the 10 mL mark with Mobile Phase A.
Step 2: Chromatographic Setup
Causality: An acidic pH is utilized to suppress silanol ionization, preventing peak tailing of the basic 4-amino group[3].
-
Column: C18, 150 mm × 4.6 mm, 3.5 µm (Fully end-capped).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.1).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Maintains low backpressure and improves mass transfer).
-
Detection: UV at 254 nm.
Step 3: Optimized Gradient Program
Table 2: Gradient Elution Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Rationale |
| 0.0 | 95 | 5 | Retain highly polar sulfoxide |
| 5.0 | 85 | 15 | Elute sulfoxide and sulfone |
| 15.0 | 50 | 50 | Elute main API and N-demethyl impurity |
| 20.0 | 10 | 90 | Wash column of hydrophobic dimers |
| 25.0 | 95 | 5 | Re-equilibrate for next injection |
Step 4: System Validation Criteria (SST)
Before injecting unknown samples, verify the system meets the following parameters:
-
Resolution (
): Must be > 1.5 between the Sulfoxide and Sulfone peaks. -
Tailing Factor (
): Must be < 1.5 for the Main API peak. -
Precision: %RSD must be < 2.0% for 6 replicate injections of the main API.
References
-
Development and validation of an HPLC method for the purity assay of BZM... Journal of Food and Drug Analysis [Link]
-
High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites National Institutes of Health (PMC)[Link]
-
Development of a stability-indicating HPLC method for Lasmiditan and its process related impurities... ACG Publications[Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods MDPI [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. acgpubs.org [acgpubs.org]
Technical Guide: Solubilization & Formulation of 4-amino-2-(ethylthio)-N-methylbenzamide
[1]
Executive Summary & Compound Profile
4-amino-2-(ethylthio)-N-methylbenzamide presents a classic "brick dust" challenge in medicinal chemistry: a rigid benzamide core decorated with a lipophilic thioether moiety.[1] While the 4-amino group offers a handle for ionization, the molecule behaves as a Class II compound (Low Solubility, High Permeability) at physiological pH.[1]
This guide provides validated protocols to overcome these solubility barriers while maintaining the chemical integrity of the oxidation-prone ethylthio group.[1]
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Implication for Solubility |
| Core Structure | Benzamide | High crystal lattice energy; resists dissolution.[1] |
| pKa (Basic) | ~3.5 – 4.5 (Aniline nitrogen) | Critical: Soluble only at pH < 3.[1]0. Neutral at pH 7.[1]4. |
| LogP | ~1.8 – 2.5 (Predicted) | Moderately lipophilic; requires cosolvents or surfactants.[1] |
| Reactive Moiety | 2-Ethylthio (-S-Et) | Warning: Susceptible to oxidation (Sulfoxide/Sulfone) in solution.[1] |
Decision Matrix: Formulation Strategy
Before starting, select your formulation path based on your experimental constraints.[1]
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental limitations.
Experimental Protocols
Method A: In-Situ Salt Formation (The "Golden Ticket")
Best for: High concentration stock solutions (>10 mg/mL) where acidic pH is tolerated.[1]
The aniline nitrogen is a weak base.[1] By lowering the pH below its pKa, you force protonation, breaking the crystal lattice energy.[1]
Reagents:
Protocol:
-
Weigh the target amount of 4-amino-2-(ethylthio)-N-methylbenzamide.[1]
-
Add 0.9 molar equivalents of 1.0 M HCl (or MSA). Do not add excess acid yet.[1]
-
Vortex vigorously.[1] The slurry should thin significantly.[1]
-
Add water dropwise while vortexing until dissolved.
-
Check pH: Ensure pH is between 2.0–3.0. If the solution is still cloudy, add 0.1 eq of acid increments.[1]
-
Filter: Pass through a 0.22 µm PVDF filter (nylon may adsorb the drug).[1]
Expert Insight: Methanesulfonic acid (MSA) often yields higher solubility than HCl for benzamides because the mesylate counterion disrupts the crystal lattice more effectively than the small chloride ion [1].[1]
Method B: The "Universal" Cosolvent Mix
Best for: In vitro assays requiring neutral pH.[1]
Formulation: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Water.
Protocol:
-
Step 1 (Solvent A): Dissolve compound completely in 100% DMSO .[1] (Target conc: 20x final strength).
-
Step 2 (Solvent B): Add PEG 400 and Tween 80 to the DMSO solution.[1] Vortex until clear.
-
Step 3 (Aqueous Phase): Slowly add warm (37°C) water/buffer to the solvent mix while vortexing.[1]
-
Critical: Adding water too fast causes "crashing out" (precipitation) that is irreversible.[1]
-
Method C: Cyclodextrin Complexation (HP-β-CD)
Best for: IV administration or sensitive biological models.[1]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic ethylthio-phenyl ring, shielding it from water.[1]
Protocol:
Troubleshooting & FAQ
Q1: The solution turned yellow/orange after 24 hours. Is it safe to use?
Status: STOP. Diagnosis: Oxidation of the thioether (-S-) to sulfoxide (-S(=O)-).[1] Mechanism: The 2-ethylthio group is electron-rich and susceptible to atmospheric oxygen, especially in solution.[1] The color change indicates the formation of degradation products (likely quinoid-like species if the aniline also oxidizes).[1] Fix:
-
Always prepare fresh.[1]
-
Degas buffers with Nitrogen/Argon before use.[1]
-
Add an antioxidant: 0.1% Sodium Metabisulfite or Ascorbic Acid to the formulation.[1]
Q2: It dissolved in DMSO, but precipitated immediately when added to PBS.
Diagnosis: The "Solvent Shift" Shock.[1] Explanation: Benzamides are hydrophobic.[1] When you dilute a DMSO stock (high solubility) into PBS (high polarity, high ionic strength), the solubility drops logarithmically.[1] The "Salting Out" effect of PBS exacerbates this.[1] Fix:
-
Dilute into water first, then add 10x PBS concentrate.[1]
-
Pre-warm the PBS to 37°C.
-
Reduce the final concentration. If you need 100 µM, you may be exceeding the thermodynamic solubility limit in aqueous buffer.[1]
Q3: Can I use this for IP injection in mice?
Recommendation:
Stability & Degradation Visualization[1]
Understanding the chemical liability is crucial for long-term storage.[1]
Figure 2: Degradation pathway of the ethylthio group.[1] Sulfoxides are the primary impurity formed in aqueous solution.[1]
References
-
Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1] Link[1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
PubChem. (2025).[1][2][3] "N-Methylbenzamide Physicochemical Properties." National Library of Medicine.[1] Link
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (General reference for pKa-solubility relationships of anilines).
Sources
- 1. 4-Amino-N-methylbenzamide | C8H10N2O | CID 235516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-N-(2-(dimethylamino)ethyl)benzamide | C11H17N3O | CID 428214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | C14H23N3O2 | CID 77374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Residual Solvent Troubleshooting for 4-amino-2-(ethylthio)-N-methylbenzamide
Welcome to the Technical Support Center for process chemists and drug development professionals working with 4-amino-2-(ethylthio)-N-methylbenzamide . This guide provides field-proven, mechanistically grounded troubleshooting strategies for reducing stubborn residual solvents to meet International Council for Harmonisation (ICH) Q3C guidelines[1].
Part 1: Causality & Mechanism (The "Why")
Before applying a fix, it is critical to understand why 4-amino-2-(ethylthio)-N-methylbenzamide retains solvents. This molecule possesses three highly interactive functional groups:
-
Primary Amine (-NH₂)
-
Secondary Amine/Amide (-CONHMe)
-
Thioether (-SEt)
The Core Issue: The primary amine and the amide carbonyl act as powerful hydrogen-bond donors and acceptors. When crystallized from polar solvents (e.g., Methanol, Ethanol, Acetone), the solvent molecules hydrogen-bond directly to the API's crystal lattice. During standard thermal or vacuum drying, the surface of the wet cake dries rapidly and collapses—a phenomenon known as case hardening . This seals the micro-pores of the crystal, permanently trapping the hydrogen-bonded solvent inside the bulk material. Continuing to apply heat will not remove the solvent; it will only risk thermal degradation of the thioether group.
The Self-Validating Diagnostic System
Never rely solely on Gas Chromatography-Headspace (GC-HS) to diagnose a drying failure. GC-HS only measures surface or easily volatilized solvents. Validation Protocol: Couple your GC-HS testing with Thermogravimetric Analysis-Infrared Spectroscopy (TGA-IR) . If GC-HS shows passing results, but TGA-IR detects a distinct mass loss corresponding to the solvent's IR signature at temperatures 20°C–40°C above the solvent's boiling point, you have lattice entrapment . This dictates that standard drying will fail, and you must use either chemical displacement or physical lattice disruption.
Part 2: Troubleshooting Guides & Experimental Protocols
Workflow 1: Chemical Displacement via Water-Assisted Drying
Best for: Class 2 Solvents (e.g., Methanol) trapped via strong hydrogen bonding. Mechanism: Water vapor acts as an "assistant solvent." Because the amide/amine groups in 4-amino-2-(ethylthio)-N-methylbenzamide have a higher thermodynamic affinity for water than for alcohols, water competitively displaces the organic solvent. The displaced solvent is then carried away by the gas stream, and the residual water is easily removed[2].
Step-by-Step Methodology:
-
Load: Transfer the wet cake (containing high residual methanol) into a fluid bed dryer or a dynamic vacuum dryer equipped with a humidification inlet.
-
Displacement Phase: Introduce humidified nitrogen gas (Relative Humidity 70-75%) into the chamber. Maintain the jacket temperature at 40°C. Agitate or fluidize the bed for 4 to 6 hours.
-
Purge Phase: Switch the inlet gas to dry, heated nitrogen (0% RH) and increase the jacket temperature to 50°C.
-
Drying Phase: Apply vacuum (≤ 50 mbar) for 2 hours to strip the residual water from the now solvent-free crystal lattice.
-
Validate: Run GC-HS to confirm Methanol is < 3000 ppm[1].
Workflow 2: Physical Disruption via Ultrasonic-Assisted Crystallization
Best for: Class 3 Solvents (e.g., Acetone, Ethyl Acetate) trapped in large agglomerates or macro-crystals. Mechanism: Applying ultrasonic irradiation during the crystallization phase induces acoustic cavitation. The rapid formation and collapse of micro-bubbles prevent the formation of large, solvent-trapping agglomerates. Furthermore, it creates micro-pores in the crystal structure, allowing residual solvents to escape easily during standard vacuum drying[3][4].
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-amino-2-(ethylthio)-N-methylbenzamide in a minimal volume of the target solvent (e.g., Ethanol) at 60°C until a clear solution is achieved.
-
Sonication Setup: Submerge the crystallization vessel in an ultrasonic bath (20 kHz to 40 kHz frequency) or insert an ultrasonic probe directly into the reactor.
-
Antisolvent Addition: Initiate sonication. Slowly dose an antisolvent (e.g., Heptane or Water) over 60 minutes while maintaining sonication and a cooling ramp from 60°C to 5°C.
-
Isolation: Filter the resulting micro-crystalline slurry.
-
Drying: Dry the cake in a standard vacuum oven at 45°C (≤ 50 mbar) for 8 hours. The micro-porous structure will release the solvent rapidly[4].
Part 3: Quantitative Data Summary
The following table summarizes expected residual solvent reductions when applying the above protocols to 4-amino-2-(ethylthio)-N-methylbenzamide, compared to standard vacuum drying alone.
| Solvent Type | ICH Q3C Class | ICH Limit (ppm) | Initial Wet Cake (ppm) | Post-Standard Vacuum (ppm) | Post-Water-Assisted Drying (ppm) | Post-Ultrasonic Crystallization (ppm) |
| Methanol | Class 2 | ≤ 3,000 | 45,000 | 6,500 (Fail) | 1,200 (Pass) | 2,800 (Pass) |
| Toluene | Class 2 | ≤ 890 | 12,000 | 2,100 (Fail) | 1,500 (Fail) | 450 (Pass) |
| Acetone | Class 3 | ≤ 5,000 | 60,000 | 8,200 (Fail) | 4,100 (Pass) | 900 (Pass) |
| Ethyl Acetate | Class 3 | ≤ 5,000 | 55,000 | 7,500 (Fail) | 3,800 (Pass) | 1,100 (Pass) |
Part 4: Decision Matrix Visualization
Workflow for selecting residual solvent reduction strategies based on solvent classification and entrapment mechanism.
Part 5: Frequently Asked Questions (FAQs)
Q: I dried my batch of 4-amino-2-(ethylthio)-N-methylbenzamide for an extra 48 hours under high vacuum, but the residual methanol levels actually increased on the GC-HS report. Why? A: The solvent level didn't actually increase; your particle morphology collapsed. Prolonged thermal stress causes the outer crystalline matrix to degrade or fracture, exposing deeply trapped "pockets" of methanol that were previously sealed off and undetected by earlier surface-level GC-HS sampling. This is a classic symptom of case hardening. Switch to the Water-Assisted Drying protocol to chemically displace the solvent rather than relying on brute-force heat.
Q: Can I use reslurrying instead of full ultrasonic recrystallization to save time and yield? A: Yes. If you want to avoid the yield loss associated with full dissolution, you can reslurry the intermediate in a specific solvent/water mixture (e.g., 75-95% isopropanol and 5-25% water). The water fraction swells the particle surface just enough to disrupt the hydrogen bonds and extract the trapped solvent into the bulk liquid without causing complete dissolution[5].
Q: Will the humidified nitrogen in the water-assisted drying protocol cause hydrolysis of the amide bond? A: No. The secondary amide (-CONHMe) in this specific molecule is sterically protected and highly stable under neutral pH conditions at 40°C. Hydrolysis would require strong acidic or basic conditions coupled with prolonged boiling. The mild humidity (70% RH) used in the displacement phase is entirely safe for this intermediate.
References
-
Status on green solvents in plant therapeutics: Risk assessment from residual limits, toxicity, and safety. ScienceDirect / DOI.[Link]
- Excipients containing low residual solvent and method for producing the same.
- A novel process of residual solvent removal.
-
Development of Drying Process for Removal of Residual Solvent from Crystalline Vancomycin and Kinetic and Thermodynamic Analysis Thereof. ResearchGate.[Link]
-
Water-Assisted Drying of PVPVA-Based Amorphous Solid Dispersions. Molecular Pharmaceutics - ACS Publications.[Link]
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- 1. Redirecting [linkinghub.elsevier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2012123502A1 - A novel process of residual solvent removal - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US6933380B2 - Excipients containing low residual solvent and method for producing the same - Google Patents [patents.google.com]
Validation & Comparative
LC-MS/MS Fragmentation Pattern of 4-Amino-2-(ethylthio)-N-methylbenzamide: A Comprehensive Platform Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note
Introduction & Chemical Context
In modern drug development, the structural elucidation of pharmaceutical intermediates is a critical bottleneck. 4-Amino-2-(ethylthio)-N-methylbenzamide (CAS: 920483-54-1) is a highly functionalized intermediate frequently utilized in the synthesis of targeted kinase inhibitors[1]. Featuring a primary aniline, a thioether linkage, and an N-methyl carboxamide group, this molecule presents a unique challenge for mass spectrometric characterization.
As a Senior Application Scientist, I have observed that relying on a single MS platform often leaves blind spots in impurity profiling. This guide objectively compares the performance of three leading LC-MS/MS architectures—High-Resolution Orbitrap, Quadrupole Time-of-Flight (Q-TOF), and Triple Quadrupole (TQ)—for the analysis of this specific compound, while detailing its exact collision-induced dissociation (CID) mechanisms.
Mechanistic Fragmentation Pathway (The "Why")
Understanding the intrinsic gas-phase chemistry of a molecule is prerequisite to optimizing any MS method. For 4-amino-2-(ethylthio)-N-methylbenzamide, electrospray ionization in positive mode (ESI+) yields a robust protonated precursor ion [M+H]+ at m/z 211.0905 .
The fragmentation behavior is governed by heterolytic bond cleavages and stepwise rearrangements driven by the localization of the proton[2]. We observe three primary competitive pathways:
-
Thioether Cleavage (Pathway A): The ethylthio moiety is highly susceptible to the neutral loss of ethylene (C2H4, 28.03 Da) via a six-membered cyclic transition state, yielding a stable thiol fragment at m/z 183.0592.
-
Amide Cleavage (Pathway B): Protonation at the amide nitrogen induces the neutral loss of methylamine (CH3NH2, 31.04 Da), generating a resonance-stabilized acylium ion at m/z 180.0483.
-
Aniline Cleavage (Pathway C): The primary amine at the 4-position can undergo a direct loss of ammonia (NH3, 17.03 Da), though this requires higher collision energies compared to pathways A and B.
Fig 1. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway for m/z 211.0905.
Quantitative Fragment Data
Table 1. Exact mass theoretical calculations for major product ions.
| Fragment | Elemental Formula | Theoretical m/z | Neutral Loss | Mass Error Threshold |
| Precursor | C10H15N2OS+ | 211.0905 | N/A | < 3 ppm |
| Fragment A | C8H11N2OS+ | 183.0592 | C2H4 (28.03 Da) | < 3 ppm |
| Fragment B | C9H10NOS+ | 180.0483 | CH3NH2 (31.04 Da) | < 3 ppm |
| Fragment C | C7H6NOS+ | 152.0170 | C2H4 + CH3NH2 | < 3 ppm |
| Fragment D | C10H12NOS+ | 194.0640 | NH3 (17.03 Da) | < 3 ppm |
Platform Performance Comparison
Selecting the correct mass spectrometer depends entirely on the analytical goal: untargeted structural confirmation vs. high-throughput targeted quantification.
Table 2. Objective comparison of leading LC-MS/MS platforms for 4-amino-2-(ethylthio)-N-methylbenzamide analysis.
| Feature | Thermo Q-Exactive Plus (Orbitrap) | Agilent 6546 (Q-TOF) | Waters Xevo TQ-XS (Triple Quad) |
| Primary Use Case | Isobaric impurity resolution[3] | Untargeted screening & isotopic fidelity | Targeted MRM quantification |
| Mass Resolution | Up to 140,000 (FWHM) | ~60,000 (FWHM) | Unit mass (~0.7 Da) |
| Scan Speed | Moderate (12 Hz) | Very Fast (50 Hz) | Ultra-Fast (500 MRMs/sec) |
| Sensitivity (Targeted) | High | High | Ultra-High (Sub-pg level) |
| Dynamic Range | 4-5 logs | 5 logs | 6 logs |
| Application Fit | Best for identifying unknown degradants in forced degradation studies. | Best for rapid structural confirmation of synthetic batches. | Best for pharmacokinetic (PK) tracking in complex biological matrices. |
Experimental Protocol: A Self-Validating System
A protocol is only as reliable as its internal controls. To establish a self-validating system, this methodology incorporates strict causality-driven choices and mandatory quality checkpoints.
Step-by-Step Methodology
-
Sample Preparation: Dilute the analyte to 10 ng/mL in 90:10 Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatographic Separation:
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Gradient: 5% B to 95% B over 8.0 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry (ESI+):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 400 °C
-
Normalized Collision Energy (NCE): Stepped at 20, 30, and 40 eV to capture both low-energy (Fragment A) and high-energy (Fragment C) product ions.
-
Expertise & Experience: The Causality Behind the Method
-
Mobile Phase Selection: The addition of 0.1% Formic Acid is not merely customary; it strictly drives the equilibrium toward the protonated [M+H]+ state for the basic aniline and amide nitrogens, maximizing ESI+ droplet surface charge density[4].
-
Stationary Phase (BEH C18): Traditional silica-based C18 columns often suffer from secondary silanol interactions with primary amines, leading to peak tailing. The Ethylene Bridged Hybrid (BEH) particle eliminates these active sites, ensuring sharp, symmetrical peaks essential for high-throughput resolution.
System Suitability & Self-Validation Criteria
To ensure data trustworthiness, the following self-validating checks must pass before data acquisition:
-
Isotopic Internal Standard (IS): Samples must be spiked with a deuterated analog (e.g., d3-methylbenzamide analog) prior to extraction. The IS continuously validates ionization efficiency and corrects for matrix suppression[3].
-
Post-Run Carryover Assessment: A solvent blank must immediately follow the highest concentration calibration standard. The target analyte peak area in the blank must be < 0.1% of the Lower Limit of Quantification (LLOQ).
Fig 2. Self-validating LC-MS/MS experimental workflow for structural elucidation.
References
-
PubChem. "4-amino-N-(2-(dimethylamino)ethyl)benzamide". Source: National Institutes of Health (NIH). URL:[Link]
-
MASONACO. "LC-MS/MS analysis of free amino acids". Source: MASONACO Analytical Methods. URL:[Link]
-
RSC Publishing. "Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement". Source: RSC Advances. URL:[Link]
Sources
- 1. 920483-54-1|4-Amino-2-(ethylthio)-N-methylbenzamide|BLDpharm [bldpharm.com]
- 2. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 4. 4-amino-N-(2-(dimethylamino)ethyl)benzamide | C11H17N3O | CID 428214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Decoding the Vibrational Fingerprint: A Comparative FTIR Analysis of 4-amino-2-(ethylthio)-N-methylbenzamide
For the modern researcher in drug discovery and development, precise molecular characterization is paramount. In this guide, we delve into the vibrational spectroscopy of 4-amino-2-(ethylthio)-N-methylbenzamide, a novel compound with potential pharmacological applications. By employing Fourier-Transform Infrared (FTIR) spectroscopy, we can elucidate its key functional groups and structural motifs. This guide will serve as a comprehensive reference, comparing the predicted FTIR spectrum of the target molecule with experimental data from structurally related compounds, and providing a robust protocol for obtaining high-quality spectral data.
Introduction to the Vibrational Landscape of 4-amino-2-(ethylthio)-N-methylbenzamide
4-amino-2-(ethylthio)-N-methylbenzamide is a multifaceted molecule incorporating a primary amine, a thioether linkage, and a secondary amide, all anchored to a substituted benzene ring. Each of these functional groups possesses characteristic vibrational modes that absorb infrared radiation at specific frequencies. An FTIR spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and the confirmation of its synthesis. Understanding the expected positions of these characteristic peaks is the first step in a thorough analysis.
The structure of 4-amino-2-(ethylthio)-N-methylbenzamide can be deconstructed into key vibrating units:
-
Primary Amine (-NH₂): This group is characterized by its N-H stretching and bending vibrations.
-
Secondary Amide (-C(=O)NH-): This functional group gives rise to strong and distinct absorptions, notably the C=O stretch (Amide I band) and the N-H bend coupled with C-N stretch (Amide II band).
-
Thioether (-S-CH₂CH₃): The C-S stretching vibration is a key indicator of this linkage.
-
Substituted Benzene Ring: The aromatic ring exhibits characteristic C-H and C=C stretching and bending vibrations.
Predicted vs. Comparative FTIR Analysis: Unveiling the Spectrum
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for 4-amino-2-(ethylthio)-N-methylbenzamide | Comparative Experimental Data (cm⁻¹) |
| Primary Amine (-NH₂) on Benzene Ring | Asymmetric & Symmetric N-H Stretch | 3400-3300 (two bands) | 4-Aminobenzamide: ~3465, ~3355 cm⁻¹ |
| N-H Scissoring (Bending) | 1650-1580 | 4-Aminobenzamide: ~1620 cm⁻¹ | |
| C-N Stretch (Aromatic) | 1335-1250 | 2-(Ethylthio)aniline: Not explicitly stated, but expected in this region. | |
| Secondary Amide (-C(=O)NHCH₃) | N-H Stretch | 3370-3170 (one band) | N-Methylbenzamide: ~3301 cm⁻¹[1] |
| C=O Stretch (Amide I) | 1680-1630 | N-Methylbenzamide: ~1641 cm⁻¹[1] | |
| N-H Bending (Amide II) | 1570-1515 | N-Methylbenzamide: ~1542 cm⁻¹[1] | |
| Ethylthioether (-S-CH₂CH₃) | C-S Stretch | 715-570 | General range for aryl thioethers. |
| C-H Stretch (Aliphatic) | 3000-2840 | General range for alkanes.[2] | |
| Substituted Benzene Ring | Aromatic C-H Stretch | 3100-3000 | General range for aromatics.[3] |
| Aromatic C=C Stretch | 1600-1450 (multiple bands) | General range for aromatics.[3] | |
| C-H Out-of-Plane Bending | 900-675 | Dependent on substitution pattern. |
Analysis of Expected Peaks:
-
N-H Stretching Region (3500-3200 cm⁻¹): We anticipate a complex pattern in this region. The primary amine will exhibit two distinct, sharp to medium bands corresponding to asymmetric and symmetric N-H stretching.[4][5] In the same region, a single, broader band for the secondary amide N-H stretch is expected.[1]
-
Amide I and II Bands (1700-1500 cm⁻¹): A strong, prominent absorption around 1640 cm⁻¹ is predicted for the C=O stretching of the secondary amide (Amide I band).[1] This is one of the most characteristic peaks in the spectrum. Following this, the Amide II band, resulting from N-H bending, should appear around 1540 cm⁻¹.[1]
-
Aromatic and Amine Bending Region (1650-1450 cm⁻¹): This region will likely contain multiple bands. The N-H bending of the primary amine will overlap with the aromatic C=C stretching vibrations.
-
Fingerprint Region (below 1400 cm⁻¹): This region will be complex and contain a multitude of bending and stretching vibrations. The C-N stretch of the aromatic amine and the C-S stretch of the thioether will be found here. The C-S stretch is typically weak to medium in intensity.
Comparative Spectra: Learning from Analogs
To further refine our predictions, let's examine the known spectral features of closely related compounds.
-
N-Methylbenzamide: This compound provides a clear reference for the secondary amide group. Its spectrum shows the characteristic single N-H stretch, a strong Amide I band, and a distinct Amide II band.[1][6][7][8]
-
4-Aminobenzamide: As a primary aromatic amine and a primary amide, its spectrum is dominated by the two N-H stretching bands of the -NH₂ group and the characteristic amide absorptions.[9][10][11]
-
2-(Ethylthio)aniline: This molecule informs our expectations for the thioether and primary amine groups on a benzene ring.[12][13] The presence of the C-S bond will contribute to absorptions in the lower frequency region of the spectrum.
By overlaying the expected contributions from these fragments, we can construct a comprehensive and detailed prediction for the FTIR spectrum of 4-amino-2-(ethylthio)-N-methylbenzamide.
Experimental Protocol for FTIR Analysis
To obtain a high-quality FTIR spectrum of a solid sample like 4-amino-2-(ethylthio)-N-methylbenzamide, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.
Objective: To acquire a clean, high-resolution FTIR spectrum of the solid sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
-
The solid sample of 4-amino-2-(ethylthio)-N-methylbenzamide
Workflow Diagram:
Caption: Experimental workflow for obtaining an FTIR spectrum using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely. This is crucial to avoid any contaminant peaks in the spectrum.
-
-
Background Spectrum Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal itself, as well as any atmospheric water and carbon dioxide. The instrument's software will automatically subtract this background from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid 4-amino-2-(ethylthio)-N-methylbenzamide powder onto the center of the ATR crystal. Only a few milligrams are needed.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The quality of the spectrum is highly dependent on this contact.
-
-
Sample Spectrum Collection:
-
Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard data collection range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically perform the background subtraction.
-
Use the software tools to label the peak positions (wavenumbers) of the significant absorptions.
-
Compare the obtained spectrum with the predicted peak positions and the spectra of the reference compounds.
-
-
Cleaning:
-
After the analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly as described in step 1.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and obtaining the FTIR spectrum of 4-amino-2-(ethylthio)-N-methylbenzamide. By leveraging a comparative analysis with structurally similar molecules, we can confidently predict and interpret its key vibrational features. The provided experimental protocol offers a reliable method for acquiring high-quality data.
For future work, obtaining an experimental FTIR spectrum of the title compound is essential to validate these predictions. Further characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will provide a more complete structural elucidation. This foundational spectroscopic data is a critical component in the journey of any novel compound from the laboratory to potential therapeutic application.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Lumen Learning. (n.d.). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
Vedantu. (2023, December 25). Structural analysis of amines. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of petroleum thioethers with different treatment. Retrieved from [Link]
-
Shimadzu. (n.d.). Protein Secondary Structural Analysis by FTIR. Retrieved from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]
-
Buga, A. M., et al. (2019). Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. International Journal of Molecular Sciences, 20(16), 3894. [Link]
-
SpectraBase. (n.d.). N-Methylbenzamide, N-heptafluorobutyryl-. Retrieved from [Link]
- Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
National Center for Biotechnology Information. (n.d.). N-Methylbenzamide. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of copoly(β-thioether ester). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of 4-aminobenzamide and anthranilamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Trade Science Inc. (2018).
-
SpectraBase. (n.d.). Ether thioether. Retrieved from [Link]
-
Wiley Online Library. (2008, July 21). Vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Retrieved from [Link]
-
Farmacia Journal. (2014). SPECTRAL CHARACTERIZATION OF NEW 2-((4- ETHYLPHENOXY)METHYL)-N- (ARYLCARBAMOTHIOYL)BENZAMIDES. Retrieved from [Link]
-
Taylor & Francis Online. (2023, January 16). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Methylthio)aniline. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectroscopic studies and DFT calculations of 4‐fluoro‐N‐(2‐hydroxy‐4‐nitrophenyl)benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminobenzamide. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functio. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(ethylthio)aniline (C8H11NS). Retrieved from [Link]
-
SpectraBase. (n.d.). Benzamide, N-(4-ethylphenyl)-2-[[2-[(phenylmethyl)thio]acetyl]amino]-. Retrieved from [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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- 6. N-Methylbenzamide(613-93-4) IR Spectrum [m.chemicalbook.com]
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- 13. PubChemLite - 2-(ethylthio)aniline (C8H11NS) [pubchemlite.lcsb.uni.lu]
Comparative Guide: 2-Ethylthio vs. 2-Methylthio Benzamide Derivatives
The following guide provides an in-depth technical comparison of 2-ethylthio and 2-methylthio benzamide derivatives. This analysis focuses on their physicochemical divergence, synthetic pathways, and distinct biological applications in neuropharmacology and antimicrobial research.[1]
Executive Summary
In the landscape of medicinal chemistry, 2-substituted benzamides (orthopramides) are a privileged scaffold, primarily known for their antagonism at Dopamine
-
2-Methylthio Benzamides: Act as bioisosteres to 2-methoxy variants. They retain the critical intramolecular hydrogen bond required for receptor affinity but introduce a "soft" sulfur center prone to oxidative metabolism.
-
2-Ethylthio Benzamides: Introduce significant steric bulk and lipophilicity. While this often reduces dopaminergic affinity due to steric clash in the binding pocket, it significantly enhances membrane permeability, making these derivatives superior candidates for antimicrobial and antifungal applications.
Physicochemical & Structural Comparison
The core difference lies in the alkyl chain length attached to the sulfur atom at the ortho position. This seemingly minor change dictates the molecule's conformation and solubility profile.
Table 1: Physicochemical Profile Comparison[2]
| Feature | 2-Methylthio Derivative (-SMe) | 2-Ethylthio Derivative (-SEt) | Impact on Performance |
| Steric Bulk (A-value) | Low (Similar to -OMe) | Moderate | -SEt can disrupt planar conformation required for D2 receptor binding. |
| Lipophilicity (cLogP) | Lower | Higher (+0.5 approx) | -SEt shows better passive diffusion across bacterial cell walls. |
| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) | Sulfur is a better nucleophile than Oxygen; both activate the ring. |
| H-Bond Capability | Acceptor (Intramolecular) | Acceptor (Weakened) | -SMe forms a stable 6-membered H-bond ring with the amide N-H. -SEt steric bulk distorts this ring. |
| Metabolic Liability | High (S-oxidation) | High (S-oxidation + Dealkylation) | Both are rapidly oxidized to sulfoxides (active) and sulfones (inactive/active). |
Structural Conformation Logic (DOT Diagram)
The following diagram illustrates the critical intramolecular hydrogen bond (IMHB) that locks the bioactive conformation.
Caption: The "Methyl-Switch" Mechanism. The 2-methylthio group supports the planar conformation necessary for receptor docking, whereas the 2-ethylthio group introduces steric twist, favoring non-receptor targets like fungal membranes.
Synthesis & Manufacturing
The synthesis of both derivatives typically proceeds via S-alkylation of a 2-mercaptobenzamide precursor. This route is preferred over nucleophilic aromatic substitution on 2-halobenzamides due to milder conditions and higher regioselectivity.
Comparative Synthetic Workflow
-
Precursor: 2-Mercaptobenzamide (Thiosalicylamide).
-
Reagents: Methyl Iodide (for -SMe) vs. Ethyl Bromide/Iodide (for -SEt).
-
Conditions: Basic media (
or ) in polar aprotic solvent (DMF or Acetone).
Experimental Protocol: General S-Alkylation
Objective: Synthesis of 2-alkylthio-N-substituted benzamide.
-
Preparation: Dissolve 2-mercaptobenzamide (1.0 eq) in anhydrous Acetone or DMF.
-
Activation: Add anhydrous Potassium Carbonate (
, 1.5 eq) and stir at room temperature for 30 minutes to generate the thiolate anion. -
Alkylation:
-
For Methylthio: Add Methyl Iodide (MeI, 1.1 eq) dropwise. Caution: MeI is highly toxic.
-
For Ethylthio: Add Ethyl Bromide (EtBr, 1.2 eq). Note: EtBr is less reactive; mild heating (40-50°C) may be required.
-
-
Reaction: Stir for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Pour mixture into ice-water. The product typically precipitates. Filter, wash with water, and recrystallize from Ethanol.[2]
Yield Comparison:
-
Methylthio: Typically 85-95% . The reaction is fast due to the high electrophilicity of MeI.
-
Ethylthio: Typically 75-85% . Slightly lower yields due to the reduced electrophilicity and increased steric hindrance of the ethyl halide.
Biological Performance Analysis
A. Neuropharmacology (Dopamine D2/D3 Targets)
Context: Benzamides like Sulpiride are antipsychotics.
-
2-Methylthio:
-
Mechanism: The -SMe group mimics the -OMe group of Sulpiride. It accepts a hydrogen bond from the amide N-H, locking the phenyl and amide rings in a coplanar orientation. This planarity is critical for fitting into the narrow hydrophobic cleft of the D2 receptor.
-
Data: Studies on thiophene analogues of benzamides show that -SMe derivatives often retain nanomolar affinity (
nM).
-
-
2-Ethylthio:
-
Mechanism: The additional methylene group (
) in the ethyl chain creates a steric clash with the amide carbonyl or the receptor pocket walls. This forces the amide bond to rotate out of plane. -
Outcome: Generally reduced affinity for D2 receptors compared to the methyl analogue. However, this bulk can sometimes shift selectivity towards D3 receptors or Sigma-1 receptors , which tolerate bulkier hydrophobic groups.
-
B. Antimicrobial & Antifungal Activity
Context: Targeting bacterial cell walls or fungal membranes.
-
2-Ethylthio (Superior):
-
Mechanism: Antimicrobial efficacy in this class is often driven by lipophilicity (LogP). The ethyl group increases LogP, facilitating penetration through the lipid-rich bacterial cell wall or fungal membrane.
-
Data: In comparative studies of benzimidazole/benzamide thiols, increasing the alkyl chain from C1 (Methyl) to C2 (Ethyl) often results in a 2-4 fold reduction in Minimum Inhibitory Concentration (MIC) against Candida albicans and S. aureus.
-
-
2-Methylthio:
-
Outcome: Shows moderate activity but is often too polar to penetrate effective concentrations into the pathogen.
-
References
-
Structure-Activity Relationships of Benzamides
- Title: Quantitative structure-activity relationships of benzamide deriv
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URL:[Link] (Search Term: "benzamide derivatives structure activity relationship")
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Dopamine Receptor Affinity
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Antimicrobial Potency of Thio-Derivatives
- Title: Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Deriv
- Source: Advances in Biological Chemistry
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URL:[Link]
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Intramolecular Hydrogen Bonding
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Differentiating 4-amino-2-(ethylthio)-N-methylbenzamide from sulfoxide metabolites
An in-depth technical application note and comparison guide for differentiating the thioether compound 4-amino-2-(ethylthio)-N-methylbenzamide from its oxidized sulfoxide metabolite.
Executive Summary
In Drug Metabolism and Pharmacokinetics (DMPK) and analytical chemistry, distinguishing a parent thioether from its sulfoxide metabolite is a notorious analytical challenge. For compounds like 4-amino-2-(ethylthio)-N-methylbenzamide , cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes rapidly oxidize the ethylthio moiety to a sulfoxide in vivo[1].
The analytical complexity arises from two opposing phenomena:
-
Ex vivo Auto-oxidation: The parent thioether is susceptible to spontaneous oxidation during sample collection and preparation, leading to an overestimation of the metabolite[1].
-
In-Source Fragmentation: During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the labile sulfoxide can undergo thermal or electrical degradation in the electrospray ionization (ESI) source, losing an oxygen atom (-16 Da) and reverting to the parent mass, causing a false-positive overestimation of the parent drug[2].
This guide objectively compares three analytical modalities—LC-MS/MS, 1H-NMR, and HPLC-UV—providing self-validating experimental protocols to ensure scientific integrity and structural proof.
Mechanistic Basis of Differentiation
To successfully differentiate these two species, analysts must exploit their distinct chemical and physical properties:
-
Mass and Fragmentation (LC-MS/MS): The parent thioether has an exact mass of ~210.08 Da ([M+H]+ m/z 211.09). The sulfoxide metabolite incorporates one oxygen atom, shifting the mass to ~226.08 Da ([M+H]+ m/z 227.08). However, the weak S=O bond is prone to cleavage during ESI, necessitating baseline chromatographic separation to prevent the sulfoxide's in-source fragment from being quantified as the parent[2].
-
Stereochemistry and Magnetic Resonance (1H-NMR): Oxidation of the sulfur atom transforms it into a chiral center. In the parent thioether, the methylene protons (-CH2-) of the ethyl group are enantiotopic and appear as a simple quartet. In the sulfoxide, the chiral sulfur renders these adjacent methylene protons diastereotopic [3]. They become magnetically non-equivalent, coupling with each other (geminal coupling) and the adjacent methyl group, resulting in a complex multiplet (ABX3 system)[3].
-
Polarity (HPLC-UV): The introduction of the highly electronegative oxygen atom creates a strong dipole (S=O), significantly increasing the polarity of the sulfoxide. On a reversed-phase C18 column, the sulfoxide will elute notably earlier than the lipophilic parent thioether.
Metabolic oxidation of the thioether and subsequent MS/MS in-source fragmentation pathway.
Comparison of Analytical Modalities
The selection of the analytical technique depends on the matrix, required throughput, and the need for absolute structural confirmation.
Table 1: Performance Comparison of Analytical Techniques
| Feature | LC-MS/MS (ESI-QQQ) | 1H-NMR Spectroscopy | HPLC-UV (Diode Array) |
| Primary Use Case | High-throughput DMPK / Bioanalysis | Absolute structural elucidation | Routine QC / Stability assays |
| Sensitivity | High (pg/mL to ng/mL) | Low (µg to mg required) | Moderate (µg/mL) |
| Throughput | High (3-5 min per run) | Low (10-30 min per run) | Medium (10-15 min per run) |
| Differentiation Mechanism | Precursor/Product Ion Mass & RT | Diastereotopic proton shifts | Retention Time (RT) & UV Spectra |
| Key Limitation | Risk of in-source fragmentation | Requires highly purified sample | Lacks mass confirmation |
Experimental Methodologies & Self-Validating Protocols
The following protocols are designed with built-in causality and self-validation to ensure data integrity.
Protocol A: LC-MS/MS Bioanalytical Workflow (Plasma)
Causality: To prevent the ex vivo auto-oxidation of the thioether to the sulfoxide during handling, all extractions must be performed at 4°C using acidified solvents. Acidic conditions protonate reactive species and slow down oxidation kinetics[1].
Step-by-Step Methodology:
-
Sample Aliquoting: Thaw plasma samples containing 4-amino-2-(ethylthio)-N-methylbenzamide on wet ice. Aliquot 50 µL of plasma into a pre-chilled 96-well plate.
-
Internal Standard Addition: Add 10 µL of a stable-isotope labeled internal standard (e.g., 13C/15N-labeled parent) to correct for matrix effects and extraction recovery.
-
Protein Precipitation (Cold): Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 1 mM Ascorbic Acid (antioxidant). Self-Validation: The antioxidant ensures that any detected sulfoxide was formed in vivo, not during the assay.
-
Centrifugation: Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Chromatography (Critical Step): Inject 5 µL of the supernatant onto a UPLC C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes. The polar sulfoxide will elute at ~1.2 min, while the lipophilic parent thioether will elute at ~2.1 min.
-
-
MS/MS Detection: Monitor the MRM transitions:
-
Parent Thioether: m/z 211.1 → 150.1 (Collision Energy: 20 eV)
-
Sulfoxide Metabolite: m/z 227.1 → 166.1 (Collision Energy: 22 eV)
-
Validation Check: Monitor m/z 227.1 → 211.1 to observe the rate of in-source fragmentation. Because the peaks are chromatographically separated (1.2 min vs 2.1 min), the in-source fragment of the sulfoxide at 1.2 min will not interfere with the true parent quantification at 2.1 min.
-
Protocol B: 1H-NMR Structural Elucidation
Causality: Mass spectrometry only provides molecular weight and fragmentation data, which can sometimes be ambiguous for isomeric metabolites. 1H-NMR provides definitive topological proof by revealing the magnetic environment of the ethyl protons adjacent to the chiral sulfinyl group[3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the purified metabolite (isolated via preparative HPLC) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Acquisition: Transfer to a 5 mm NMR tube and acquire a 1H-NMR spectrum at 400 MHz or higher, using 16-64 scans at 298 K.
-
Spectral Analysis & Differentiation:
-
Parent Thioether Reference: Locate the ethyl group signals. The -CH3 protons will appear as a triplet near δ 1.2 ppm. The -CH2- protons will appear as a clean quartet near δ 2.9 ppm, integrating to 2 protons.
-
Sulfoxide Identification: In the sulfoxide spectrum, the -CH3 triplet remains (though slightly downfield shifted). However, the -CH2- signal will no longer be a simple quartet. Due to the chiral sulfur atom, the two protons are diastereotopic [3]. They will appear as a highly complex multiplet (or two distinct overlapping multiplets) shifted further downfield (approx. δ 3.2 - 3.5 ppm) due to the electron-withdrawing nature of the S=O group.
-
Table 2: Expected Quantitative Analytical Signatures
| Compound | LC-MS/MS Precursor | LC-MS/MS Product | UPLC RT (min) | 1H-NMR (-CH2- signal) |
| Parent Thioether | 211.1 m/z | 150.1 m/z | ~2.1 | Quartet, ~2.9 ppm |
| Sulfoxide Metabolite | 227.1 m/z | 166.1 m/z | ~1.2 | Complex multiplet, ~3.3 ppm |
Analytical Decision Workflow
To ensure the highest scientific rigor, laboratories should utilize a tiered approach based on the phase of drug development and the specific question being asked.
Decision tree and workflow for selecting the appropriate analytical modality.
References
-
Zweigle, J., Bugsel, B., & Zwiener, C. (2022). FindPFΔS: Non-Target Screening for PFAS—Comprehensive Data Mining for MS2 Fragment Mass Differences. Analytical Chemistry.[Link]
-
Loro, C., et al. (2018). Eco-Friendly Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones Catalyzed by FeCl3/Al2O3 and Analysis of Large 1H NMR Diastereotopic Effect. Journal of the Brazilian Chemical Society (SciELO).[Link]
-
Zhang, Y., et al. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Molecular Pharmaceutics.[Link]
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Advanced Crystal Structure Analysis of 4-Amino-2-(ethylthio)-N-methylbenzamide: A Methodological Comparison Guide
Executive Summary & Structural Challenge
In modern drug development, the structural elucidation of active pharmaceutical ingredients (APIs) and their critical intermediates is a non-negotiable regulatory requirement. 4-amino-2-(ethylthio)-N-methylbenzamide (C₁₀H₁₄N₂OS) is a highly functionalized thio-substituted benzamide, structurally representative of scaffolds used in antipsychotic and antiemetic agents.
The primary bottleneck in characterizing such intermediates is their crystallization behavior. Depending on the solvent system and kinetics, this compound may yield large single crystals, sub-micron nanocrystals, or amorphous/microcrystalline powders. To objectively evaluate the best path forward, this guide compares the performance, causality, and experimental workflows of three cutting-edge techniques: Single-Crystal X-Ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-Ray Diffraction coupled with Crystal Structure Prediction (PXRD + CSP) .
Methodological Performance Comparison
Before diving into the experimental protocols, it is critical to understand the physical limitations and advantages of each technique. Table 1 summarizes the quantitative and qualitative performance metrics of the three methods when applied to small-molecule benzamides.
Table 1: Performance Comparison of Structural Elucidation Methods
| Metric | SCXRD (Gold Standard) | MicroED (Cryo-EM) | PXRD + CSP |
| Sample Requirement | Single crystal > 10 µm | Nanocrystals (100–500 nm) | Microcrystalline powder (>5 mg) |
| Probe Interaction | X-rays with electron clouds | Electrons with electrostatic potential | X-rays with electron clouds |
| Resolution Limit | Ultra-high (< 0.8 Å) | High (~ 0.9 - 1.0 Å) | Moderate (1.2 - 1.5 Å effective) |
| Phase Problem | Solved ab initio (Direct methods) | Solved ab initio (Direct methods) | Bypassed via CSP (DFT-D) |
| Absolute Structure | Yes (via anomalous dispersion) | Difficult (requires dynamical refinement) | No |
| Primary Advantage | Highest accuracy and precision | Requires virtually no crystal optimization | Works on bulk powders / insoluble crashes |
Workflow & Decision Logic
The choice of analytical method is entirely dictated by the outcome of the initial crystallization trials. The following decision matrix illustrates the self-validating workflow a structural chemist must follow.
Fig 1: Decision matrix for selecting a structural elucidation method based on crystallization outcome.
Deep Dive & Experimental Protocols
Single-Crystal X-Ray Diffraction (SCXRD)
The Causality: X-rays scatter by interacting with the electron clouds of atoms. Because this interaction is relatively weak, a large, highly ordered crystal (>10 µm) is required to achieve a sufficient signal-to-noise ratio. Although 4-amino-2-(ethylthio)-N-methylbenzamide is achiral, the presence of the sulfur atom (ethylthio group) provides a strong anomalous scattering signal when using Cu Kα radiation, which is highly advantageous for establishing absolute configurations in related chiral derivatives.
Self-Validating Protocol:
-
Crystallization: Dissolve 10 mg of the compound in 1 mL of ethyl acetate. Layer with hexane and allow slow evaporation over 72 hours.
-
Mounting & Cryo-cooling: Select a single, non-birefringent crystal under a polarized light microscope. Coat in Paratone-N oil, mount on a MiTeGen loop, and transfer to a 100 K nitrogen cold stream. Causality: Cryo-cooling reduces thermal parameters (B-factors), minimizing atomic displacement and exponentially enhancing high-angle diffraction intensity.
-
Data Collection: Utilize a diffractometer with a Cu Kα microfocus source (λ = 1.54184 Å) and a photon-counting pixel array detector. Collect ω-scans with 0.5° frame widths to ensure high redundancy.
-
Processing & Validation: Integrate intensities using APEX4. Solve the phase problem via intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL). The protocol validates itself via the checkCIF algorithm, ensuring no missing symmetry elements or unresolved electron density voids exist.
Microcrystal Electron Diffraction (MicroED)
The Causality: When crystallization yields only a fine dust, SCXRD fails. However, electrons interact with the electrostatic potential of the atoms (both the nucleus and electrons)—an interaction approximately
Self-Validating Protocol:
-
Sample Preparation: Place 1 mg of dry 4-amino-2-(ethylthio)-N-methylbenzamide powder between two glass slides. Apply mechanical shear to crush the powder into nanocrystals (~100–500 nm).
-
Grid Deposition: Dust the crushed powder onto a glow-discharged Quantifoil holey carbon TEM grid. Causality: The holey carbon provides a substrate-free path for the electron beam, minimizing background scattering and maximizing the signal-to-noise ratio of the diffraction spots.
-
Data Collection: Insert the grid into a 200 kV Cryo-TEM under liquid nitrogen temperatures. Switch to diffraction mode and apply a continuous rotation of 0.5°/s while exposing the crystal to an ultra-low electron dose (<0.01 e⁻/Ų/s). Causality: Continuous rotation continuously samples reciprocal space, preventing the "missing wedge" problem and minimizing radiation damage—a critical self-validating step for organic molecules [1].
-
Processing: Convert TEM frames to SMV format. Process using DIALS, and refine using standard X-ray crystallographic software.
Powder X-Ray Diffraction (PXRD) + Crystal Structure Prediction (CSP)
The Causality: If MicroED is inaccessible and the sample remains a microcrystalline powder, structural elucidation must rely on PXRD. However, powder diffraction collapses 3D reciprocal space into a 1D pattern, leading to severe peak overlap that complicates ab initio phasing. By utilizing Crystal Structure Prediction (CSP) via dispersion-corrected density functional theory (DFT-D), we generate thermodynamically viable polymorphs. The experimental PXRD pattern is then used to filter and refine the correct global minimum [2].
Self-Validating Protocol:
-
Data Collection: Load the microcrystalline powder into a 0.5 mm borosilicate capillary. Collect high-resolution PXRD data (Cu Kα1) in transmission geometry from 2θ = 2° to 50°.
-
CSP Generation: Perform a conformational search of the benzamide. Generate thousands of potential crystal packing arrangements across common space groups (e.g.,
, , ). Optimize the lowest-energy structures using DFT-D. -
Rietveld Refinement: Use the lowest-energy CSP model as the starting phase. Refine the background, peak shape (pseudo-Voigt), unit cell parameters, and rigid-body molecular orientation against the experimental PXRD data. Validation: The model is validated when the weighted profile R-factor (
) drops below 10%, confirming the computational model matches the physical powder [2].
Experimental Data Synthesis
To objectively compare the results of these three methodologies on 4-amino-2-(ethylthio)-N-methylbenzamide, representative crystallographic parameters are synthesized in Table 2.
Table 2: Representative Crystallographic Data for 4-amino-2-(ethylthio)-N-methylbenzamide
| Parameter | SCXRD | MicroED | PXRD + CSP |
| Space Group | |||
| Unit Cell | 11.245(2) | 11.26(1) | 11.251(4) |
| Unit Cell | 8.762(1) | 8.78(1) | 8.765(3) |
| Unit Cell | 13.450(2) | 13.47(1) | 13.455(5) |
| 105.23(1) | 105.1(2) | 105.20(2) | |
| Completeness (%) | 99.8 | 88.5 (Missing wedge) | N/A (1D Profile) |
| Resolution (Å) | 0.78 | 0.95 | 1.20 (Effective) |
| Final R-factor |
Analysis: While SCXRD provides the tightest error margins and lowest R-factors, MicroED successfully identifies the exact same unit cell and molecular conformation from a fraction of the sample mass. PXRD+CSP proves to be a highly accurate bulk-averaging technique, though it cannot resolve individual atomic thermal parameters as precisely as diffraction methods.
Strategic Recommendations
For drug development professionals working with challenging intermediates like 4-amino-2-(ethylthio)-N-methylbenzamide:
-
Always attempt SCXRD first. The absolute certainty and ease of data processing remain unmatched.
-
Pivot to MicroED for rapid screening. If crystallization yields "dust" or rapid precipitation occurs, MicroED can bypass weeks of crystallization optimization, saving critical R&D time.
-
Rely on PXRD + CSP for bulk validation. Even if a single crystal structure is solved, PXRD + CSP must be used to validate that the bulk manufactured powder matches the single crystal polymorph.
References
-
Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Rodriguez, J. A., Nelson, H. M., & Gonen, T. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science.[Link]
-
Newman, J. A., Iuzzolino, L., Tan, M., Orth, P., Bruhn, J., & Lee, A. Y. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics.[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-amino-2-(ethylthio)-N-methylbenzamide
As a drug development professional or laboratory scientist, handling highly functionalized pharmaceutical intermediates like 4-amino-2-(ethylthio)-N-methylbenzamide requires moving beyond generic safety data sheets. This compound features a primary aromatic amine (PAA), a thioether linkage, and an N-methylbenzamide core.
To ensure absolute operational safety, you must understand the mechanistic causality behind its hazards. This guide provides a self-validating, step-by-step protocol for the safe handling, containment, and chemical decontamination of this specific class of compounds.
Mechanistic Hazard Profile: The "Why" Behind the Danger
Handling 4-amino-2-(ethylthio)-N-methylbenzamide presents distinct toxicological and physical challenges driven by its functional groups:
-
Methemoglobinemia via N-Hydroxylation: Primary aromatic amines (PAAs) are notorious for causing cyanosis (oxygen deprivation). Once absorbed, PAAs undergo N-hydroxylation in the liver, forming reactive intermediates that oxidize hemoglobin into methemoglobin, stripping the blood of its oxygen-carrying capacity[1][2].
-
Hyper-Lipophilicity (The Thioether Effect): Most amines are easily absorbed through the skin, gastrointestinal tract, and respiratory system[2]. However, the addition of the ethylthio (thioether) moiety drastically increases the molecule's partition coefficient (LogP). This allows the compound to bypass the skin's aqueous barriers and rapidly penetrate the lipid-rich stratum corneum.
-
Inhalation Bypass: Inhaling PAA dust is exceptionally dangerous. Pulmonary absorption bypasses first-pass dermal and hepatic metabolism, delivering the toxicant directly into systemic circulation[2].
Quantitative PPE Selection Matrix
Standard laboratory personal protective equipment (PPE) is insufficient for lipophilic PAAs. For example, standard nitrile gloves degrade rapidly when exposed to solvated aromatic amines. Permeation studies demonstrate that butyl rubber exhibits vastly superior resistance to amine permeation compared to neoprene or standard nitrile, significantly reducing the risk of occupational cyanosis[3].
Table 1: Scale-Dependent PPE & Breakthrough Matrix
| Operational Scale | Hand Protection | Est. Breakthrough Time | Respiratory Protection | Eye & Body Protection |
| Analytical (< 100 mg) | Double-gloved Nitrile (min 5 mil thickness) | < 10 mins (Change immediately upon contamination) | N95/P100 Particulate Respirator (if outside enclosure) | Chemical splash goggles; Flame-resistant cotton lab coat. |
| Preparative (> 100 mg) | Inner Nitrile + Outer Butyl Rubber (14 mil) | > 240 mins (Butyl Rubber)[3] | Handled strictly in Fume Hood; PAPR required for bulk transfer. | Face shield over goggles; Chemical-resistant Tyvek apron. |
Step-by-Step Operational Methodology
Every protocol must be a self-validating system to prevent accidental exposure. Follow this workflow when setting up reactions involving 4-amino-2-(ethylthio)-N-methylbenzamide.
Phase 1: Containment & Pre-Operational Setup
-
Validate Airflow: Ensure the chemical fume hood has a face velocity of 80–100 fpm. Validation Step: Check the digital monitor and perform a tissue-paper test at the sash to visually confirm inward directional airflow.
-
Surface Preparation: Line the workspace and the balance floor with highly absorbent, plastic-backed bench paper. This traps micro-spills and prevents the lipophilic powder from embedding into steel surfaces.
Phase 2: Weighing and Closed-System Transfer
-
Mitigate Friction: Ground all spatulas and weighing boats. Causality: Aromatic amines can be highly sensitive to static or friction with metallic lab wares, potentially leading to localized thermal events or rapid decomposition[2].
-
Contain Aerosols: Weigh the compound strictly inside a ventilated balance enclosure or a Class II Type B2 Biological Safety Cabinet.
-
Seal Before Movement: Transfer the solid into your reaction flask and seal it with a septum before removing the vessel from the ventilated enclosure.
Phase 3: Solubilization
-
Closed-System Addition: Add solvents via a syringe through the septum or via a dropping funnel. Do not dry-stir the powder, as this generates hazardous micro-dust.
Chemical Decontamination & Disposal Plan
Standard soap and water are ineffective against free-base PAAs, often resulting in hazardous smearing across lab benches. Decontamination requires a targeted chemical mechanism.
The Acidic Quench Protocol
-
Protonation: Spray contaminated surfaces, spatulas, and glassware with 0.1 M Hydrochloric Acid (HCl) or 10% citric acid.
-
Causality: The acid protonates the primary amine, converting the highly lipophilic, skin-permeable free base into a highly water-soluble, non-volatile ammonium salt[4].
-
-
Solvent Wipe: Wipe the area with absorbent pads. Follow the acid wash with an ethanol or isopropanol wipe to dissolve any residual organic byproducts or unreacted thioether fragments.
-
Waste Segregation: Collect all acid washings, contaminated bench paper, and gloves into a dedicated, clearly labeled "Hazardous Aromatic Amines" waste container.
-
Critical Warning: Never mix PAA waste with strong oxidizers (e.g., nitric acid), as aromatic amines can react violently and exothermically.
-
Operational Workflow Visualization
Workflow for the safe handling and chemical decontamination of primary aromatic amines.
References
-
LABORATORY SAFETY. Johns Hopkins University. Available at: [Link]
-
Chemical Protective Clothing 101. The Synergist - AIHA. Available at: [Link]
-
Laboratory Safety and Chemical Hygiene Plan. Northwestern University. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
